Orazamide
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCSUEOGEIOUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975528 | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-69-6, 2574-78-9, 60104-30-5 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orazamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orazamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORAZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyrazinamide: A Deep Dive into its Prodrug Nature and Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Pyrazinamide (PZA) holds a unique and critical position in the chemotherapy of tuberculosis (TB), primarily due to its potent sterilizing activity against semi-dormant, non-replicating mycobacteria residing in acidic environments.[1][2] This activity is responsible for shortening the standard TB therapy duration from 9-12 months to the current 6-month regimen.[3][4] PZA is a prodrug, meaning it is administered in an inactive form and requires bioactivation within the Mycobacterium tuberculosis (Mtb) bacillus to exert its antimicrobial effect.[5][6] This guide provides a comprehensive technical overview of the activation of PZA, the enzymatic processes involved, the downstream mechanisms of its active form, and the molecular basis of resistance, supplemented with quantitative data and detailed experimental protocols.
The Activation Pathway: From Prodrug to Active Moiety
The journey of PZA from an inert prodrug to a bactericidal agent is a multi-step process contingent on both the drug's chemistry and the mycobacterial cell's physiology.
-
Passive Diffusion : PZA, being a small and uncharged molecule, passively diffuses across the mycobacterial cell wall and membrane into the cytoplasm.[1][3]
-
Enzymatic Conversion : Inside the bacillus, the enzyme nicotinamidase/pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[5][7] This conversion is the cornerstone of PZA's activity.
-
Efflux and Protonation : The resulting POA, a weak acid with a pKa of 2.9, is partially exported out of the cell via a weak efflux mechanism.[3][8]
-
Acidic Environment Accumulation : In the acidic milieu of the phagolysosome (pH ~5.5) where Mtb persisters often reside, a fraction of the extracellular POA becomes protonated to form uncharged pyrazinoic acid (HPOA).[8][9] This uncharged form can readily diffuse back into the neutral pH of the mycobacterial cytoplasm.[9] This "ion-trapping" mechanism leads to the accumulation of POA inside the bacillus, overcoming the weak efflux and reaching concentrations sufficient to exert its effects.[1][9]
The Activating Enzyme: Pyrazinamidase (PncA)
PncA is the central player in PZA activation. It is a metal-dependent hydrolase that catalyzes the deamidation of PZA to POA.[10][11]
-
Structure and Function : The crystal structure of Mtb PncA reveals a catalytic triad of Cys138, Asp8, and Lys96 within a small substrate-binding cavity.[7][12] The enzyme contains a crucial metal ion, reported to be Fe²⁺ or Mn²⁺, coordinated by Asp49, His51, His57, and His71, which is essential for its enzymatic activity.[7][8] Loss of this metal ion results in a complete loss of hydrolytic function.[12]
-
Role in Resistance : The vast majority (72-98%) of PZA-resistant clinical isolates harbor mutations in the pncA gene.[13][14] These mutations are highly diverse and scattered throughout the gene, leading to a loss or reduction of PZase activity.[1][2] This prevents the conversion of PZA to its active POA form, rendering the drug ineffective.
Mechanisms of Action of Pyrazinoic Acid
Once accumulated within the bacillus, POA is believed to act on multiple targets, explaining its potent sterilizing effect on persistent bacteria.[1][8]
-
Model 1: Disruption of Membrane Energetics : The primary and most accepted model suggests that the accumulation of the acidic POA molecule disrupts the proton motive force (PMF) across the mycobacterial membrane.[5][9] This interference with energy production is particularly detrimental to persister cells, which have lower metabolic activity and are more vulnerable to energy depletion.[1][9]
-
Model 2: Inhibition of Fatty Acid Synthase I (FAS-I) : POA has been shown to inhibit FAS-I, a critical enzyme for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][9] This mechanism could disrupt cell wall integrity and function.
-
Model 3: Inhibition of Coenzyme A (CoA) Biosynthesis : A more recently identified target is the L-aspartate decarboxylase (PanD), an enzyme essential for the biosynthesis of β-alanine, a precursor to pantothenate and Coenzyme A (CoA).[15][16] POA binds to the active site of PanD, inhibiting its function and potentially leading to the depletion of CoA, a vital cofactor in cellular metabolism.[15][17][18] Mutations in the panD gene have been identified in PZA-resistant strains that lack pncA mutations.[8][16]
-
Model 4: Inhibition of Trans-translation (RpsA Target) : It was initially proposed that POA binds to the Ribosomal Protein S1 (RpsA) and inhibits trans-translation, a ribosome rescue mechanism crucial for bacterial survival under stress.[4][8] Mutations in rpsA were found in some low-level PZA-resistant strains.[8][19] However, subsequent studies have failed to demonstrate a direct binding interaction between POA and RpsA, suggesting this may not be a primary mechanism of action.[20] This area remains a subject of ongoing research.
Molecular Mechanisms of Resistance
PZA resistance primarily arises from the failure to convert the prodrug into its active form, though mutations in downstream targets also contribute.[13][21]
-
pncA Mutations : As the predominant mechanism, mutations in pncA lead to a non-functional or absent PncA enzyme, preventing POA production.[8][21]
-
rpsA Mutations : Mutations near the C-terminus of the rpsA gene have been associated with low-level PZA resistance in strains with a wild-type pncA gene.[8][19] The overexpression of RpsA can also confer resistance.[3]
-
panD Mutations : Missense mutations in panD have been identified in PZA-resistant isolates.[13][17] These mutations are thought to prevent POA from binding to and inhibiting the PanD enzyme, thereby preserving the CoA biosynthesis pathway.[15][16]
Quantitative Data Summary
The susceptibility of M. tuberculosis to PZA is highly dependent on pH. Minimum Inhibitory Concentration (MIC) values are a key quantitative measure of the drug's efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of Pyrazinamide against M. tuberculosis
| Strain / Isolate | Method / Medium | pH | MIC (μg/mL) | Reference |
| M. tuberculosis H37Rv | Broth Microdilution / PZA-S1 Medium | 6.8 | 25 | [22] |
| Clinical Isolates (PZase positive) | Broth Microdilution / PZA-S1 Medium | 6.8 | ≤12.5 to 100 | [22] |
| PZA-Resistant (PncA C138R) | Broth Microdilution / PZA-S1 Medium | 6.8 | 800 | [22] |
| PZA-Resistant (PanD E126*) | Broth Microdilution / PZA-S1 Medium | 6.8 | 800 | [22] |
| M. tuberculosis (Vector Control) | N/A | 5.5 | 100 | [8] |
| M. tuberculosis (RpsA Overexpression) | N/A | 5.5 | 500 | [8] |
| MDR-TB Isolates (Sputum Culture Conversion) | N/A | N/A | 16 | [23] |
| MDR-TB Isolates (Sputum Culture Non-Conversion) | N/A | N/A | 64 | [23] |
Experimental Protocols
Reliable PZA susceptibility testing is notoriously challenging due to the drug's requirement for an acidic pH, which can itself inhibit mycobacterial growth.[24]
Protocol 1: Pyrazinamidase (PZase) Activity Assay (Wayne Method)
This classic biochemical assay qualitatively determines the presence of PZase activity.
Principle: PncA-positive Mtb hydrolyzes PZA in the medium to POA. The addition of ferrous ammonium sulfate results in the formation of a pink-red precipitate (ferrous pyrazinoate complex) in the presence of POA, indicating a positive result (PZA susceptible).[19]
Methodology:
-
Inoculum Preparation: Prepare a heavy suspension of Mtb colonies from a solid culture in Dubos medium.[19]
-
Inoculation: Inoculate 0.2 mL of the bacterial suspension into tubes containing 2.0 mL of Dubos Broth Base with PZA (100 µg/mL).
-
Incubation: Incubate the tubes at 37°C for 7 days.[19]
-
Reagent Addition: After incubation, add 1.0 mL of freshly prepared 10% (w/v) ferrous ammonium sulfate solution to each tube.
-
Observation: Observe for the development of a pink to red band or precipitate within 4 hours.
-
Positive Result: Pink/red color develops (PZase activity present, PZA susceptible).
-
Negative Result: No color change (PZase activity absent, PZA resistant).
-
Protocol 2: Phenotypic Susceptibility Testing (Bactec MGIT 960)
The BACTEC MGIT 960 is a WHO-endorsed automated liquid culture system for PZA susceptibility testing.[25]
Principle: The system uses a modified Middlebrook 7H9 broth at an acidic pH of ~5.9. It compares the growth of Mtb in a drug-free control tube with a tube containing a critical concentration of PZA (100 µg/mL). Growth is detected by an oxygen-quenching fluorescent sensor.[25]
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from a pure culture adjusted to a 0.5 McFarland standard. Prepare a 1:5 dilution for the drug-containing tube and a 1:10 dilution for the drug-free control tube.[26]
-
Inoculation: Inoculate 0.5 mL of the 1:5 dilution into a MGIT tube containing the PZA supplement (final concentration 100 µg/mL). Inoculate 0.5 mL of the 1:10 dilution into a drug-free control MGIT tube.
-
Incubation: Place the tubes into the MGIT 960 instrument and incubate at 37°C. The instrument continuously monitors for fluorescence.
-
Interpretation: The instrument automatically flags a result based on the growth units (GU) in the drug-containing tube relative to the control tube.
-
Susceptible: Growth in the drug tube is significantly inhibited compared to the control.
-
Resistant: Growth in the drug tube is detected.
-
Note: False resistance can occur with the MGIT system, often due to a large inoculum size. A reduced inoculum protocol may be required to confirm resistance.[27]
Protocol 3: Molecular Susceptibility Testing (pncA Gene Sequencing)
Sequencing the pncA gene is a reliable and rapid method to detect mutations associated with PZA resistance.[26][28]
Principle: This method identifies the genetic basis of resistance by detecting mutations in the pncA gene and its promoter region.
Methodology:
-
DNA Extraction: Extract genomic DNA from an Mtb culture using a standard method (e.g., phenol-chloroform extraction or a commercial kit).[26]
-
PCR Amplification: Amplify the entire pncA gene and its putative promoter region (~720 bp) using specific primers (e.g., pncA-F: 5'-GCTGGTCATGTTCGCGATCG-3', pncA-R: 5'-CGCTTGCGGCGAGCGCTCCA-3').[28]
-
PCR Conditions (Example): 95°C for 10 min; 35 cycles of (95°C for 1 min, 65°C for 1 min, 72°C for 1 min); final extension at 72°C for 6 min.[28]
-
-
Sequencing: Purify the PCR product and perform Sanger sequencing using the same amplification primers.[26]
-
Analysis: Align the resulting sequence with a wild-type reference sequence (e.g., from Mtb H37Rv). Identify any nucleotide substitutions, insertions, or deletions.
-
Interpretation: Compare identified mutations against a known database of resistance-conferring mutations (e.g., Tuberculosis Drug Resistance Mutation Database) to predict susceptibility.[26]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide | PLOS One [journals.plos.org]
- 8. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Crystal structure of the nicotinamidase/pyrazinamidase PncA from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. newtbdrugs.org [newtbdrugs.org]
- 13. researchgate.net [researchgate.net]
- 14. A Global Perspective on Pyrazinamide Resistance: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-terminal end show absence of interaction with pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 23. Drug Exposure and Susceptibility of Pyrazinamide Correlate with Treatment Response in Pyrazinamide-Susceptible Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aphl.org [aphl.org]
- 26. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 27. journals.asm.org [journals.asm.org]
- 28. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Impact of Pyrazinoic Acid: A Technical Guide for Researchers
Introduction
Pyrazinoic acid (POA), the active metabolite of the cornerstone anti-tuberculosis drug pyrazinamide (PZA), plays a crucial role in the treatment of Mycobacterium tuberculosis infections. Unlike many antibiotics, POA exhibits a multi-faceted mechanism of action, targeting several key biochemical pathways within the bacillus. This technical guide provides an in-depth overview of the primary pathways affected by POA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and tuberculosis.
Inhibition of Coenzyme A Biosynthesis
A primary and well-established target of pyrazinoic acid is the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. POA exerts its inhibitory effect by directly targeting the enzyme Aspartate Decarboxylase (PanD), which catalyzes a critical step in the CoA biosynthetic pathway.
Quantitative Data: Inhibition of PanD and Binding Affinity of POA
| Parameter | Value | Target/Condition | Reference |
| IC50 | ~25 µg/mL | Conversion of aspartate to β-alanine by PanD | [1] |
| Ki | 0.78 ± 0.05 mM | Competitive inhibition of PanD by POA | [2] |
| KM | 1.08 ± 0.06 mM | Substrate (aspartate) for PanD | [2] |
| KD | 6.1 ± 0.5 µM | Binding of POA to wild-type PanD | [1] |
| KD | No binding detected | Binding of POA to resistant PanD mutants | [1] |
Signaling Pathway: Inhibition of Coenzyme A Biosynthesis by Pyrazinoic Acid
References
The Gatekeeper of Pyrazinamide's Power: An In-depth Technical Guide to the Role of the pncA Gene in Drug Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pivotal role the pncA gene plays in the activation of the first-line anti-tuberculosis drug, pyrazinamide (PZA). Understanding the intricacies of this gene and its protein product, pyrazinamidase (PZase), is fundamental to combating drug-resistant Mycobacterium tuberculosis and developing novel therapeutic strategies.
The Core Mechanism: From Prodrug to Potent Bactericide
Pyrazinamide is a prodrug, meaning it is inactive in its administered form and requires enzymatic conversion within the mycobacterial cell to exert its therapeutic effect.[1][2] The central player in this activation is the pyrazinamidase (PZase) enzyme, which is encoded by the pncA gene in Mycobacterium tuberculosis.[1][3]
The activation process unfolds as follows:
-
Passive Diffusion: PZA passively diffuses into the cytoplasm of M. tuberculosis.[4]
-
Enzymatic Conversion: Inside the bacillus, PZase hydrolyzes PZA into its active form, pyrazinoic acid (POA).[1][5][6] This conversion is the critical step governed by the pncA gene.
-
Acidic Environment Accumulation: The acidic environment within tuberculous lesions is crucial for PZA's efficacy.[1][6] In this low pH environment, a portion of the effluxed POA becomes protonated to form HPOA.[7] This protonated form is more lipid-soluble and readily re-enters the mycobacterial cell.
-
Cytoplasmic Acidification and Disruption: The accumulation of HPOA within the cytoplasm leads to a drop in intracellular pH, disrupting membrane potential and transport functions, ultimately leading to cell death.[5][6] Recent studies also suggest that POA may have specific molecular targets, including the ribosomal protein S1 (RpsA) and the aspartate decarboxylase PanD, which is involved in coenzyme A biosynthesis.[4][8]
This intricate activation pathway underscores the indispensable role of a functional pncA gene and its encoded PZase for the bactericidal activity of pyrazinamide.
The Genetic Basis of Resistance: When the Gatekeeper Fails
The primary mechanism of PZA resistance in M. tuberculosis is the loss of PZase activity due to mutations in the pncA gene.[1][9] These mutations can be of various types, including missense mutations leading to amino acid substitutions, insertions, deletions, and premature stop codons.[3][10] The result is a non-functional or significantly impaired PZase enzyme that is unable to convert PZA to its active POA form. Consequently, PZA remains inert, and the bacterium survives in its presence.
Quantitative Data on pncA Mutations and PZA Resistance
A strong correlation exists between mutations in the pncA gene, the absence of PZase activity, and phenotypic resistance to PZA. The following tables summarize key quantitative findings from various studies.
| Study Cohort | Number of PZA-Resistant Isolates | Percentage with pncA Mutations | Reference |
| Clinical Isolates (Mostly Asian Countries) | 33 (PZase-negative) | 97% | [11] |
| Clinical Isolates | 34 | 94.1% | [1] |
| Clinical Isolates (Canada, US, Korea) | 57 | 93% | [3] |
| Clinical Isolates and in vitro mutants | 33 (clinical) | 100% (after re-evaluation) | [10] |
| MDR and XDR-TB Isolates (South Africa, Georgia) | 554 (167 MDR, 387 XDR) | 70% (MDR), 96% (XDR) | [12] |
| Parameter | PZA-Susceptible Strains | PZA-Resistant Strains (PZase-negative) | Reference |
| Minimum Inhibitory Concentration (MIC) at pH 6.0 | ≤ 200 µg/ml | > 400 µg/ml | [11] |
| Minimum Inhibitory Concentration (MIC) | < 100 µg/ml | > 300 µg/ml or > 900 µg/ml | [3] |
Experimental Protocols for PZA Resistance Detection
Accurate determination of PZA susceptibility is crucial for effective tuberculosis treatment. Due to the challenges of conventional culture-based methods, which require an acidic pH that can inhibit mycobacterial growth, molecular methods targeting the pncA gene and biochemical assays for PZase activity are widely employed.[1][13]
Pyrazinamide Susceptibility Testing (Phenotypic)
a) BACTEC MGIT 960 System: This is a commonly used automated liquid culture system.[13]
-
Principle: Compares the growth of M. tuberculosis in a drug-free control tube with a tube containing PZA at a critical concentration (typically 100 µg/mL) in an acidified Middlebrook 7H9 broth (pH ~5.9).[13]
-
Methodology:
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum 1:5 for the drug-containing tube and 1:10 for the drug-free growth control tube.
-
Add 0.5 mL of the respective dilutions to the appropriately labeled MGIT tubes.
-
The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.
-
A strain is reported as resistant if the growth in the drug-containing tube is greater than a certain percentage of the growth in the control tube.[1]
-
Pyrazinamidase (PZase) Activity Assay (Wayne Test)
-
Principle: This biochemical assay detects the enzymatic activity of PZase by identifying the production of pyrazinoic acid.[14]
-
Methodology:
-
Inoculate a heavy inoculum of the test isolate onto the surface of two tubes of Pyrazinamidase Agar containing PZA.
-
Incubate the tubes at 37°C.
-
After 4 days, add 1.0 mL of freshly prepared 1% ferrous ammonium sulfate reagent to one of the inoculated tubes and an uninoculated control.
-
Observe for the development of a pink to red band in the agar, which indicates the presence of pyrazinoic acid and a positive result (PZA susceptible).[15]
-
If the 4-day test is negative, the second tube is tested after 7 days of incubation.[15]
-
pncA Gene Sequencing (Genotypic)
-
Principle: This molecular method directly identifies mutations within the pncA gene and its promoter region that are associated with PZA resistance.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from the M. tuberculosis culture.
-
PCR Amplification: Amplify the entire pncA gene and its flanking regions using specific primers. A typical PCR protocol involves an initial denaturation, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[16][17]
-
PCR Product Purification: Clean up the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Perform cycle sequencing using fluorescently labeled dideoxynucleotides. The products are then separated by capillary electrophoresis.[17][18]
-
Sequence Analysis: Align the obtained sequence with a wild-type pncA reference sequence (e.g., from H37Rv) to identify any nucleotide changes.[17]
-
Conclusion
The pncA gene is the lynchpin in the mechanism of action of pyrazinamide. Its product, pyrazinamidase, is essential for converting the prodrug into its active, bactericidal form. Mutations within pncA are the predominant cause of PZA resistance in M. tuberculosis, making this gene a critical target for molecular diagnostics. A thorough understanding of the pncA gene, its encoded enzyme, and the spectrum of resistance-conferring mutations is paramount for the effective clinical management of tuberculosis and for the development of next-generation anti-tubercular agents that can overcome existing resistance mechanisms. The integration of genotypic analysis of pncA with phenotypic susceptibility testing provides the most reliable framework for guiding PZA therapy.[13]
References
- 1. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pncA mutations as a major mechanism of pyrazinamide resistance in Mycobacterium tuberculosis: spread of a monoresistant strain in Quebec, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity relationship in mutated pyrazinamidases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutation in pncA is a major mechanism of pyrazinamide resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pncA Gene Mutations Associated with Pyrazinamide Resistance in Drug-Resistant Tuberculosis, South Africa and Georgia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aphl.org [aphl.org]
- 14. journals.asm.org [journals.asm.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Sequencing of the Mycobacterium tuberculosis pncA Gene for Detection of Pyrazinamide Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Orazamide and its Analogs: A Technical Guide on the Inhibition of Fatty Acid Synthase I (FAS I)
Disclaimer: Initial searches for "orazamide" did not yield specific results in the context of Fatty Acid Synthase I (FAS I) inhibition. The following guide focuses on the well-researched compound pyrazinamide (PZA) and its analogs, which are structurally related and known to interact with mycobacterial FAS I. It is presumed that "this compound" may be a specific analog or a related compound within this class.
Introduction
Fatty Acid Synthase I (FAS I) is a critical enzyme in the de novo biosynthesis of fatty acids. In various pathogens, including Mycobacterium tuberculosis, and in cancer cells, FAS I is upregulated to meet the high demand for lipids required for cell membrane formation, energy storage, and signaling. This makes FAS I an attractive target for therapeutic intervention. Pyrazinamide (PZA), a cornerstone drug in tuberculosis treatment, and its analogs have been investigated for their inhibitory effects on FAS I. This technical guide provides an in-depth overview of the mechanism of action, quantitative inhibitory data, and experimental protocols related to the effects of PZA and its analogs on FAS I.
Mechanism of Action
The precise mechanism by which pyrazinamide and its analogs inhibit FAS I has been a subject of investigation, with some conflicting reports in the scientific literature.[1]
-
Prodrug Activation: Pyrazinamide is a prodrug that diffuses into M. tuberculosis and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[2][3] Resistance to PZA is often associated with mutations in the gene encoding this enzyme.[2][4]
-
Competitive Inhibition of FAS I: Studies have shown that PZA and its analog, 5-chloropyrazinamide (5-Cl-PZA), act as competitive inhibitors of mycobacterial FAS I.[5][6] Specifically, PZA has been demonstrated to be a competitive inhibitor of NADPH binding to the enzyme.[1] Saturation Transfer Difference (STD) NMR studies have confirmed that both PZA and POA reversibly bind to FAS I, albeit at different sites.[1]
-
Alternative Hypotheses: Some studies have reported that PZA is inactive against purified M. tuberculosis FAS I and does not inhibit fatty acid synthesis in whole-cell assays.[1] An alternative mechanism proposes that POA disrupts membrane energetics by accumulating in acidic environments.[1] Another identified target of POA is the PanD enzyme, which is crucial for coenzyme A biosynthesis.[2][7]
The multifaceted nature of PZA's activity suggests that its antimycobacterial effects may arise from actions on multiple targets, including but not limited to FAS I.
Quantitative Data: Inhibition of Mycobacterial FAS I
The inhibitory potency of pyrazinamide and its analogs against M. tuberculosis FAS I has been quantified in various studies. The following table summarizes the key inhibition constants (Kᵢ).
| Compound | Inhibition Constant (Kᵢ) | Target | Notes | Reference |
| Pyrazinamide (PZA) | 2,567 to 2,627 µM | M. tuberculosis FAS I | Competitive inhibition. | [5][6] |
| 5-Chloropyrazinamide (5-Cl-PZA) | 55 to 59 µM | M. tuberculosis FAS I | Competitive inhibition. | [5][6] |
Experimental Protocols
This section details the methodologies employed to investigate the interaction between pyrazinamide analogs and FAS I.
Purification of Mycobacterial FAS I
-
Source: Recombinant M. smegmatis strain (M. smegmatis Δfas1 attB::M. tuberculosis fas1) is used to express M. tuberculosis FAS I.[5][6]
-
Method: The specific purification protocol is not detailed in the provided search results but would typically involve cell lysis followed by a series of chromatography steps (e.g., affinity, ion exchange, size exclusion) to isolate the FAS I enzyme.
FAS I Activity and Inhibition Assay (Spectrophotometric)
This assay measures the activity of FAS I by monitoring the oxidation of NADPH, a key cofactor in fatty acid synthesis.
-
Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is directly proportional to the rate of the FAS I-catalyzed reaction.
-
Reagents:
-
Purified M. tuberculosis FAS I
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Inhibitor compound (e.g., PZA, 5-Cl-PZA) dissolved in a suitable solvent
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
-
Procedure:
-
A reaction mixture containing the buffer, acetyl-CoA, and the inhibitor at various concentrations is prepared in a cuvette.
-
The reaction is initiated by adding purified FAS I and malonyl-CoA.
-
The absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time plot.
-
Inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.[5][6]
-
Radiolabeled Fatty Acid Synthesis Assay
This method provides a direct measure of fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.
-
Principle: The incorporation of a radiolabeled acetyl-CoA or malonyl-CoA into fatty acids is quantified to determine the rate of synthesis.
-
Reagents:
-
Purified M. tuberculosis FAS I
-
NADPH
-
Acetyl-CoA
-
Radiolabeled malonyl-CoA (e.g., [¹⁴C]-malonyl-CoA)
-
Inhibitor compound
-
Reaction buffer
-
-
Procedure:
-
The enzymatic reaction is set up with the purified enzyme, substrates (including the radiolabeled precursor), and varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the newly synthesized fatty acids are extracted using an organic solvent.
-
The radioactivity in the organic phase is measured using a scintillation counter.
-
The level of inhibition is determined by comparing the radioactivity in the presence and absence of the inhibitor.[5][6]
-
Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful technique for studying ligand-protein interactions in solution.
-
Principle: This method detects the binding of a small molecule (ligand) to a large protein. Protons on the protein are selectively saturated with radiofrequency pulses. If a ligand is bound, this saturation is transferred to the ligand's protons, resulting in a decrease in the intensity of their NMR signals. By comparing the NMR spectrum with and without protein saturation, the signals of the binding ligand can be identified.
-
Application: STD NMR was used to demonstrate the reversible binding of both PZA and POA to M. tuberculosis FAS I and to show that PZA competitively inhibits NADPH binding.[1]
Signaling Pathways and Broader Context
While the direct inhibition of FAS I is a key area of study, it is important to consider the broader context of lipid metabolism in disease.
-
Cancer Metabolism: Dysregulated lipid metabolism is a hallmark of cancer.[8][9] Cancer cells often exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production.[10] This makes FAS I a target in oncology as well. The PI3K/Akt/mTOR and JAK/STAT signaling pathways are known to intersect with lipid metabolism to drive tumor progression.[8][11]
-
Lipid Peroxidation and Oxidative Stress: Some studies have shown that PZA can enhance lipid peroxidation and induce oxidative stress, which may contribute to its therapeutic and toxic effects.[11] This process can be linked to the PI3K/Akt signaling pathway.[11]
Visualizations
Proposed Mechanism of Pyrazinamide Action
Caption: Proposed multi-target mechanism of pyrazinamide action in M. tuberculosis.
Experimental Workflow for FAS I Inhibition Assay
Caption: Workflow for the spectrophotometric FAS I inhibition assay.
Conclusion
Pyrazinamide and its analogs represent an important class of compounds with inhibitory activity against mycobacterial Fatty Acid Synthase I. While the exact contribution of FAS I inhibition to the overall antimycobacterial effect of PZA is still debated, the available data strongly suggest a direct interaction. The methodologies outlined in this guide provide a framework for the continued investigation of these and other novel FAS I inhibitors. A deeper understanding of the structure-activity relationships and the interplay with other cellular pathways will be crucial for the development of new therapeutics targeting lipid metabolism in infectious diseases and cancer.
References
- 1. Pyrazinamide, but not pyrazinoic acid, is a competitive inhibitor of NADPH binding to Mycobacterium tuberculosis fatty acid synthase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docsity.com [docsity.com]
- 4. Structure-Activity relationship in mutated pyrazinamidases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Emerging targets in lipid metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazinamide enhances lipid peroxidation and antioxidant levels to induce liver injury in rat models through PI3k/Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Accumulation of Pyrazinoic Acid at Acidic pH in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of acidic pH in the intracellular accumulation of pyrazinoic acid (POA), the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (PZA). A thorough understanding of this mechanism is pivotal for the development of new anti-mycobacterial agents and for overcoming PZA resistance.
Introduction: The Paradox of Pyrazinamide
Pyrazinamide holds a unique position in the arsenal of anti-tuberculosis drugs. While demonstrating remarkable sterilizing activity in vivo, particularly against semi-dormant bacilli residing in acidic inflammatory lesions, it is virtually inactive against Mycobacterium tuberculosis at neutral pH in vitro.[1][2] This paradox is explained by the pH-dependent mechanism of action, which hinges on the intracellular accumulation of its active form, pyrazinoic acid.
PZA is a prodrug that passively diffuses into M. tuberculosis.[3] Inside the bacillus, the enzyme pyrazinamidase (PncA), encoded by the pncA gene, converts PZA to POA.[3][4][5] Mutations in pncA that lead to the loss of PncA activity are the primary cause of PZA resistance.[3][5][6]
The "Weak Acid" Ion Trapping Model
The currently accepted model for the pH-dependent action of PZA is the "weak acid" ion trapping model. This model is predicated on the chemical properties of POA and the physiological environment of the mycobacterium.
At an acidic external pH, such as that found within phagolysosomes of macrophages where M. tuberculosis often resides, a significant portion of the extracellular POA becomes protonated to form uncharged pyrazinoic acid (HPOA).[7][8] This lipophilic, uncharged form of the molecule can readily permeate the mycobacterial cell membrane via passive diffusion.[8][9]
Once inside the mycobacterial cytoplasm, which is maintained at a relatively neutral pH (around 7.0), the HPOA dissociates, releasing a proton (H+) and the charged pyrazinoate anion (POA-).[7][10] The charged POA- is less membrane-permeable and is effectively "trapped" within the cell. This continuous influx of HPOA and its subsequent intracellular dissociation leads to the accumulation of both POA- and protons.[8][9]
The consequences of this accumulation are twofold:
-
Cytoplasmic Acidification: The release of protons leads to a drop in the intracellular pH, which can disrupt various pH-sensitive cellular processes.[10][11]
-
Disruption of Membrane Energetics: The accumulation of the charged POA- anion and protons can dissipate the proton motive force across the mycobacterial membrane, interfering with cellular energy production.[10][12]
A crucial factor contributing to the unique susceptibility of M. tuberculosis to PZA is its deficient efflux mechanism for POA.[1][8] In contrast, intrinsically resistant mycobacteria, such as Mycobacterium smegmatis, possess a highly active efflux pump that expels POA, preventing its intracellular accumulation even at acidic pH.[1][8]
Signaling Pathways and Molecular Interactions
The following diagram illustrates the proposed mechanism of PZA action and the intracellular accumulation of POA.
Caption: Mechanism of Pyrazinamide Action and Pyrazinoic Acid Accumulation.
Quantitative Data on POA Accumulation
The intracellular accumulation of POA is a key determinant of PZA efficacy. The following table summarizes quantitative data from studies investigating the effect of pH on POA accumulation in M. tuberculosis.
| pH | Intracellular POA (nmol/mg dry weight) | Extracellular POA (nmol/ml) | Reference |
| 5.5 | ~18 | ~2 | [8] |
| 6.0 | ~10 | ~5 | [8] |
| 6.6 | ~2 | ~15 | [8] |
Note: The values are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
Determination of POA Accumulation using Radiolabeled PZA
A common method to quantify the accumulation of POA involves the use of radiolabeled PZA ([14C]PZA).
Experimental Workflow:
Caption: Workflow for Determining POA Accumulation using [14C]PZA.
Methodology:
-
Bacterial Culture: M. tuberculosis is grown to mid-log phase in an appropriate culture medium.
-
Incubation: The bacterial cells are harvested, washed, and resuspended in a buffer at different pH values (e.g., 5.5, 6.0, 6.6). [14C]PZA is then added to the cell suspensions and incubated for a specific period.
-
Separation: The bacterial cells are separated from the incubation buffer (supernatant) by centrifugation.
-
Lysis and Extraction: The cell pellet is washed and then lysed to release the intracellular contents. Both the cell lysate and the supernatant are processed to extract PZA and POA.
-
Chromatography: The extracts from the cell lysate and the supernatant are spotted onto a thin-layer chromatography (TLC) plate. The TLC is developed in a solvent system that separates PZA and POA.
-
Quantification: The radioactivity of the spots corresponding to PZA and POA on the TLC plate is measured using a phosphorimager or scintillation counter. The amount of POA in the cell lysate represents the intracellular accumulation, while the amount in the supernatant represents the extracellular concentration.
Other Proposed Mechanisms of POA Action
While the ion trapping model and subsequent disruption of membrane energetics is the most widely accepted mechanism, other targets for POA have been proposed:
-
Fatty Acid Synthase I (FAS I): Some studies suggest that POA may inhibit FAS I, an enzyme essential for the synthesis of fatty acids required for bacterial growth and replication.[7]
-
Ribosomal Protein S1 (RpsA): POA has been shown to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process that rescues stalled ribosomes.[7] This could explain the drug's activity against dormant mycobacteria.
-
Aspartate Decarboxylase (PanD): More recent evidence indicates that POA can inhibit PanD, an enzyme involved in the biosynthesis of coenzyme A.[13]
The following diagram illustrates the logical relationship between PZA activation and its potential downstream targets.
Caption: Potential Downstream Targets of Pyrazinoic Acid.
Conclusion and Future Directions
The intracellular accumulation of pyrazinoic acid at acidic pH is a cornerstone of pyrazinamide's efficacy against Mycobacterium tuberculosis. The "weak acid" ion trapping model provides a robust framework for understanding this phenomenon. For drug development professionals, this highlights the potential of designing novel anti-mycobacterial agents that exploit the acidic microenvironments inhabited by M. tuberculosis. Future research should focus on further elucidating the downstream molecular targets of POA and investigating the mechanisms of POA efflux to develop strategies to potentiate the activity of PZA and overcome resistance.
References
- 1. Role of acid pH and deficient efflux of pyrazinoic acid in unique susceptibility of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of Pyrazinamide-Induced Mycobacterium tuberculosis Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
Orazamide's Molecular Landscape Beyond Fatty Acid Synthase I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orazamide, the bioactive form of the front-line anti-tuberculosis prodrug pyrazinamide (PZA), has long been a cornerstone of tuberculosis therapy. While its inhibitory effects on Fatty Acid Synthase I (FAS I) have been a subject of extensive research, a growing body of evidence reveals a more complex polypharmacological profile. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond FAS I, detailing the experimental validation of these interactions, the quantitative metrics of engagement, and the downstream signaling consequences. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into this compound's multifaceted mechanism of action and highlighting potential avenues for the development of next-generation antitubercular agents.
Core Molecular Targets and Mechanisms of Action
Recent investigations have identified several key molecular targets and mechanisms through which this compound exerts its bactericidal effects, independent of FAS I inhibition. These include the strategic degradation of an essential enzyme in Coenzyme A biosynthesis, the disruption of cellular membrane energetics, and a controversial interaction with a ribosomal protein.
Aspartate Decarboxylase (PanD): A Target for Degradation
A significant breakthrough in understanding this compound's mechanism of action has been the identification of Aspartate Decarboxylase (PanD) as a primary molecular target.[1][2][3][4] PanD is a crucial enzyme in the biosynthetic pathway of coenzyme A (CoA), an essential cofactor in numerous metabolic processes.[5][6] this compound, in its active form pyrazinoic acid (POA), does not act as a conventional enzyme inhibitor. Instead, it binds to PanD and triggers its degradation by the caseinolytic protease ClpC1-ClpP.[3][4][7][8] This novel mechanism of action, akin to a "molecular glue," leads to the depletion of the intracellular CoA pool, ultimately resulting in bacterial cell death.[1][2][5]
| Parameter | Value | Method | Organism | Reference |
| Binding | Confirmed | Isothermal Titration Calorimetry | Mycobacterium bovis BCG | [2] |
| Enzymatic Inhibition | Weak | PanD Activity Assay | Mycobacterium tuberculosis | [3][6] |
| Degradation | Stimulated | RFP Reporter Fusions | Mycobacterium tuberculosis | [3][7] |
Isothermal Titration Calorimetry (ITC) for PanD Binding:
-
Objective: To determine the binding affinity of pyrazinoic acid (POA) to PanD.
-
Methodology: Recombinant PanD protein is placed in the sample cell of the calorimeter, and a solution of POA is titrated into the cell. The heat changes associated with the binding events are measured. The resulting data are fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[2] Mutant PanD proteins identified in POA-resistant strains are used as negative controls to demonstrate the specificity of the binding.[2]
PanD Degradation Assay using RFP Reporter Fusions:
-
Objective: To demonstrate that POA binding to PanD leads to its degradation.
-
Methodology: A red fluorescent protein (RFP) is fused to the C-terminus of PanD. This reporter fusion construct is expressed in Mycobacterium tuberculosis. The cells are then treated with POA. The levels of the RFP-PanD fusion protein are monitored over time using fluorescence measurements or Western blotting. A decrease in the RFP signal in the presence of POA indicates the degradation of the PanD protein.[3][7]
PanD Enzyme Activity Assay:
-
Objective: To assess the direct inhibitory effect of POA on the enzymatic activity of PanD.
-
Methodology: The assay measures the conversion of radiolabeled [14C]aspartic acid to β-alanine by purified recombinant PanD. The reaction mixture containing the enzyme, substrate, and varying concentrations of POA is incubated. The reaction products are then separated by thin-layer chromatography and quantified by autoradiography and densitometry.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Assessing Pyrazinamide Susceptibility in Clinical Isolates
Introduction
Pyrazinamide (PZA) is a critical first-line antituberculosis agent, unique for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic environments.[1][2] The emergence of PZA resistance poses a significant threat to effective tuberculosis control. Accurate and reliable susceptibility testing is therefore paramount for guiding appropriate patient treatment and for surveillance of drug resistance.
These application notes provide detailed protocols for assessing the susceptibility of clinical M. tuberculosis isolates to Pyrazinamide. The methodologies described are intended for researchers, clinical laboratory personnel, and professionals in drug development.
Mechanism of Action and Resistance
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][3] POA is active only in an acidic environment (pH 5.0-5.5) and is thought to disrupt membrane potential and energy production, inhibit fatty acid synthase I, and interfere with coenzyme A synthesis.[2][3][4][5]
Resistance to PZA is primarily associated with mutations in the pncA gene that lead to a loss of pyrazinamidase activity, preventing the conversion of PZA to its active form.[1] Other less common resistance mechanisms may involve mutations in rpsA (ribosomal protein S1) and panD (aspartate decarboxylase).[1][6]
Signaling and Resistance Pathways
Caption: Mechanism of action of Pyrazinamide and the primary resistance pathway.
Phenotypic Susceptibility Testing Protocols
Phenotypic methods assess the growth of M. tuberculosis in the presence of PZA. Due to the requirement of an acidic pH for PZA activity, these tests require specialized media and careful pH control.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of PZA that inhibits the visible growth of an M. tuberculosis isolate.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to pH 5.5 or 5.95.[7] A neutral pH of 6.8 in a defined medium has also been recently used.[8][9]
-
Pyrazinamide stock solution
-
M. tuberculosis clinical isolate culture
-
Control strains (e.g., H37Rv - susceptible)[10]
-
Resazurin or other growth indicators (optional)
Protocol:
-
Prepare serial twofold dilutions of PZA in the acidified 7H9 broth in a 96-well plate. Typical concentration ranges to test are 12.5 to 800 µg/mL.[9]
-
Prepare an inoculum of the M. tuberculosis isolate equivalent to a 0.5 McFarland standard and dilute it to the appropriate final concentration for inoculation.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no PZA) and a sterility control well (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is read as the lowest PZA concentration that shows no visible bacterial growth. The addition of a growth indicator like resazurin can aid in visualizing the results.
BACTEC MGIT 960 System
The BACTEC Mycobacterial Growth Indicator Tube (MGIT) 960 system is a semi-automated method for PZA susceptibility testing.
Materials:
-
BACTEC MGIT 960 instrument
-
MGIT tubes containing 7H9 broth
-
PZA stock solution (typically for a final concentration of 100 µg/mL)[11]
-
M. tuberculosis isolate culture
Protocol:
-
Prepare an inoculum of the M. tuberculosis isolate.
-
Inoculate a MGIT tube containing PZA and a growth control MGIT tube without the drug.
-
Place the tubes into the BACTEC MGIT 960 instrument.
-
The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth.
-
The instrument's software compares the growth in the drug-containing tube to the growth control and provides an interpretation of susceptible or resistant.
Genotypic Susceptibility Testing Protocol
Genotypic methods detect mutations associated with PZA resistance, primarily in the pncA gene.
pncA Gene Sequencing
This is considered the gold standard for identifying PZA resistance-conferring mutations.
Materials:
-
DNA extraction kit for mycobacteria
-
PCR thermocycler
-
Primers for the pncA gene and flanking regions
-
DNA polymerase and dNTPs
-
Sanger sequencing reagents and access to a sequencer
Protocol:
-
Extract genomic DNA from the M. tuberculosis clinical isolate.
-
Amplify the entire pncA gene and its promoter region using PCR.
-
Purify the PCR product.
-
Perform Sanger sequencing of the purified PCR product.
-
Analyze the sequence data and compare it to the wild-type pncA sequence of M. tuberculosis H37Rv to identify any mutations.
Experimental Workflow
Caption: General workflow for assessing Pyrazinamide susceptibility.
Data Presentation and Interpretation
Quantitative data from susceptibility testing should be clearly structured for comparison and interpretation.
Table 1: MIC Distribution for M. tuberculosis Isolates
| Isolate ID | pncA Mutation | MIC (µg/mL) at pH 6.8 | Interpretation |
| H37Rv (Control) | Wild-type | 25 | Susceptible |
| Clinical Isolate 1 | Wild-type | ≤12.5 | Susceptible |
| Clinical Isolate 2 | Wild-type | 25 | Susceptible |
| Clinical Isolate 3 | Wild-type | 50 | Susceptible |
| Clinical Isolate 4 | C138R | 800 | Resistant |
| Clinical Isolate 5 | L159P | 800 | Resistant |
| Data adapted from recent studies on PZA MICs at neutral pH.[9] |
Table 2: Clinical Breakpoints for Pyrazinamide
| Method | Susceptible | Resistant | Source |
| BACTEC MGIT 960 | Growth Unit (GU) in drug tube < GU in control tube | Growth Unit (GU) in drug tube ≥ GU in control tube | Manufacturer's Instructions |
| Broth Microdilution (pH 5.5) | ≤ 50 µg/mL | > 50 µg/mL | Proposed Breakpoint[12] |
| Broth Microdilution (pH 6.0) | ≤ 50 µg/mL | > 50 µg/mL | Proposed Breakpoint[13] |
Note on Breakpoints: The clinical breakpoints for PZA are not as firmly established as for other antibiotics and can vary by the testing method and pH used.[12][13][14] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides regularly updated breakpoint tables for many antimicrobials.[15][16]
The protocols outlined provide a framework for the comprehensive assessment of Pyrazinamide susceptibility in clinical isolates of M. tuberculosis. A combination of phenotypic and genotypic methods is recommended for the most accurate determination of PZA resistance, which is crucial for effective patient management and public health surveillance. The choice of method may depend on the laboratory's resources and the clinical context.
References
- 1. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 10. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pyrazinamide susceptibility breakpoint above which combination therapy fails - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Susceptibility Breakpoints for First-Line Antituberculosis Drugs Based on Antimicrobial Pharmacokinetic/Pharmacodynamic Science and Population Pharmacokinetic Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nicd.ac.za [nicd.ac.za]
- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Notes and Protocols for High-Throughput Screening of Compounds Synergistic with Pyrazinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) combination therapy, exhibiting potent sterilizing activity against semi-dormant Mycobacterium tuberculosis persisters residing in acidic environments.[1][2][3] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB necessitates novel therapeutic strategies, including the identification of compounds that can potentiate the effects of existing drugs like PZA. High-throughput screening (HTS) offers a powerful approach to systematically screen large chemical libraries for such synergistic compounds, potentially leading to shorter, more effective treatment regimens and overcoming drug resistance.
This document provides detailed application notes and protocols for conducting a high-throughput screen to identify compounds that act synergistically with PZA. The workflow encompasses a primary screen using a luciferase reporter assay, followed by hit confirmation and synergy quantification using the checkerboard method.
PZA Mechanism of Action and Synergy Rationale
PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2][3] POA is active at an acidic pH and is thought to disrupt membrane potential and energy production.[1][2][3] Resistance to PZA is most commonly associated with mutations in pncA that prevent the conversion of PZA to POA.[1][2][3] Other resistance mechanisms involve mutations in genes such as rpsA and panD, which are involved in protein synthesis and coenzyme A biosynthesis, respectively.[1][2][3][4]
Compounds that synergize with PZA could act through various mechanisms, such as:
-
Inhibiting efflux pumps that reduce intracellular PZA or POA concentrations.
-
Altering the intracellular pH to enhance the activity of POA.
-
Inhibiting alternative metabolic pathways that bacteria may use to circumvent the effects of PZA.
-
Targeting pathways that are essential in PZA-resistant strains.
The following diagram illustrates the known pathways of PZA action and resistance, highlighting potential targets for synergistic compounds.
Experimental Workflow
A typical high-throughput screening cascade for identifying PZA synergizers involves a primary screen to identify initial hits, followed by secondary confirmation and synergy validation assays.
Data Presentation
The following tables summarize hypothetical quantitative data from a PZA synergy screen.
Table 1: Primary Screen Hit Summary
| Parameter | Value |
| Library Size | 100,000 |
| Screening Concentration (Test Compound) | 10 µM |
| PZA Concentration (Sub-inhibitory) | 25 µg/mL |
| Hit Cutoff (% Inhibition >) | 50% |
| Number of Primary Hits | 500 |
| Hit Rate (%) | 0.5% |
Table 2: Dose-Response Confirmation of Primary Hits
| Compound ID | EC50 (µM) in presence of PZA (25 µg/mL) | EC50 (µM) alone |
| Hit-001 | 0.8 | > 50 |
| Hit-002 | 1.2 | 35 |
| Hit-003 | 2.5 | > 50 |
| ... | ... | ... |
| Hit-500 | 8.9 | 48 |
Table 3: Synergy Validation using Checkerboard Assay
| Compound ID | PZA MIC alone (µg/mL) | Compound MIC alone (µg/mL) | PZA MIC in combination (µg/mL) | Compound MIC in combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Hit-001 | 100 | >50 | 25 | 6.25 | ≤0.5 | Synergy |
| Hit-002 | 100 | 35 | 50 | 8.75 | 0.75 | Additive |
| Hit-003 | 100 | >50 | 12.5 | 3.125 | ≤0.5 | Synergy |
Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as: (MIC of PZA in combination / MIC of PZA alone) + (MIC of compound in combination / MIC of compound alone). A FICI of ≤ 0.5 is considered synergistic.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using Luciferase Reporter Assay
This protocol is adapted for screening compounds that enhance the activity of a sub-inhibitory concentration of PZA against M. tuberculosis expressing luciferase.
Materials:
-
M. tuberculosis strain expressing luciferase (e.g., H37Rv-lux)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase), 0.5% glycerol, and 0.05% Tween-80
-
384-well white, clear-bottom microplates
-
Compound library dissolved in DMSO
-
Pyrazinamide (PZA) stock solution
-
Luciferin substrate
-
Luminometer
Method:
-
Bacterial Culture Preparation: Culture the M. tuberculosis-lux strain in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).
-
Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to a final OD600 of 0.01.
-
Compound Plating: Dispense 50 nL of each test compound from the library (at 10 mM in DMSO) into the wells of a 384-well plate to achieve a final concentration of 10 µM.
-
PZA Addition: Add 25 µL of 7H9 broth containing a sub-inhibitory concentration of PZA (e.g., 25 µg/mL) to all wells except the negative control wells. Add 25 µL of 7H9 broth without PZA to the negative control wells.
-
Bacterial Inoculation: Add 25 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells with bacteria and a known synergistic compound combination or a high concentration of an effective drug.
-
Negative Control (0% inhibition): Wells with bacteria and DMSO (vehicle control).
-
Background Control (100% inhibition): Wells with media only.
-
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferin substrate solution to each well.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., 50%) are considered primary hits.
Protocol 2: Synergy Validation using Checkerboard Assay
This protocol determines the synergistic interaction between hit compounds and PZA.
Materials:
-
M. tuberculosis H37Rv
-
Middlebrook 7H9 broth (acidified to pH 5.8 for PZA activity)
-
96-well microplates
-
Hit compounds and PZA stock solutions
Method:
-
Plate Setup:
-
Prepare serial two-fold dilutions of the hit compound along the x-axis of the 96-well plate (e.g., 8 concentrations).
-
Prepare serial two-fold dilutions of PZA along the y-axis of the plate (e.g., 8 concentrations).
-
The final plate will contain a matrix of varying concentrations of both compounds.
-
-
Inoculum Preparation: Prepare a bacterial inoculum of M. tuberculosis H37Rv in acidified 7H9 broth at a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate each well of the checkerboard plate with 100 µL of the bacterial suspension.
-
Controls: Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well with no compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug(s) that inhibits visible growth of the bacteria.
-
FICI Calculation: Calculate the FICI as described in the data presentation section. The following diagram illustrates the logical relationship for interpreting the FICI values.
References
- 1. researchgate.net [researchgate.net]
- 2. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust computational quest: Discovering potential hits to improve the treatment of pyrazinamide‐resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
Application Notes and Protocols for the Quantification of Pyrazinoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinoic acid (POA) is the active metabolite of pyrazinamide (PZA), a crucial first-line antituberculosis drug. The conversion of PZA to POA by the enzyme pyrazinamidase within Mycobacterium tuberculosis is essential for its bactericidal activity, particularly against semi-dormant bacilli in acidic environments.[1][2] Monitoring the concentration of POA in biological samples is critical for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic (PK/PD) studies, and for assessing PZA resistance. This document provides detailed application notes and protocols for various methods to quantify POA in biological matrices such as plasma, serum, and urine.
Methods for Quantification
Several analytical techniques are available for the quantification of pyrazinoic acid, each with its own advantages in terms of sensitivity, specificity, and throughput. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and microbiological or colorimetric assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of POA in biological fluids. It is often the gold standard for pharmacokinetic studies due to its ability to simultaneously measure the parent drug (PZA) and its metabolites.
| Parameter | Human Plasma | Reference |
| Linearity Range | 0.03 - 9.00 µg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL | [3] |
| Intra-batch Precision (% CV) | 1.10 - 4.57 | [3][4] |
| Inter-batch Precision (% CV) | 1.10 - 4.57 | [3][4] |
| Intra-batch Accuracy (%) | 93.5 - 106.7 | [3][4] |
| Inter-batch Accuracy (%) | 93.5 - 106.7 | [3][4] |
| Mean Extraction Recovery | 89.2% | [3][4] |
This protocol is based on the method described by Shah et al. (2016).[3]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (e.g., labeled POA).
-
Acidify the sample.
-
Add 1 mL of extraction solvent (methyl tert-butyl ether: diethyl ether, 90:10, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic Conditions
-
Mobile Phase: Methanol and 0.1% acetic acid (65:35, v/v)[3][4]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
c. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for POA: m/z 125.0 → 80.9[3]
Caption: Workflow for POA quantification by LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a more widely available and cost-effective method for POA quantification compared to LC-MS/MS. While generally less sensitive, it is suitable for applications where higher concentrations of POA are expected.
| Parameter | Rat Urine | Reference |
| Linearity Range | 0.416 - 3.33 mg/L | [5] |
| Limit of Detection (LOD) | 125 µg/L | [5] |
| Precision (%RSD) | 0.33 - 5.7% | [5] |
| Accuracy | < +/- 10.8% | [5] |
This protocol is adapted from a method for the simultaneous determination of PZA and its metabolites in rat urine.[5]
a. Sample Preparation
-
Collect urine samples.
-
Centrifuge to remove any particulate matter.
-
Dilute the sample with the mobile phase as needed to fall within the calibration range.
-
Filter through a 0.45 µm filter before injection.
b. Chromatographic Conditions
-
Column: C18 silica column[5]
-
Mobile Phase: 0.01 M KH2PO4 (pH 5.2)[5]
-
Flow Rate: 0.9 mL/min[5]
-
Column Temperature: 22 °C[5]
-
Detection Wavelength: 268 nm (as POA has a maximum absorbance around this wavelength)[6]
-
Injection Volume: 20 µL
Caption: Workflow for POA quantification by HPLC-UV.
Microbiological and Colorimetric Assays (Wayne Test)
These methods are primarily used for determining PZA susceptibility by detecting the production of POA by M. tuberculosis. They are qualitative or semi-quantitative and rely on a color change resulting from the reaction of POA with a ferrous ammonium sulfate solution.[7][8]
PZA-susceptible M. tuberculosis strains produce pyrazinamidase, which converts PZA to POA.[7] The accumulated POA in the culture medium reacts with ferrous ammonium sulfate to produce a pink to red colored complex.[7][8] PZA-resistant strains lack this enzyme and therefore do not produce POA, resulting in no color change.[7]
This protocol is a simplified representation of the principle.
a. Culture Preparation
-
Inoculate the M. tuberculosis isolate into a suitable liquid culture medium (e.g., 7H9 broth) containing PZA.
-
Incubate at 37°C for a specified period (e.g., 4-7 days).[7]
b. Detection of Pyrazinoic Acid
-
After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to the culture tube.[7]
-
Allow the tube to stand at room temperature.
-
Observe for the development of a pink or red color, which indicates the presence of POA and thus PZA susceptibility.
Caption: Logic of the Wayne test for PZA susceptibility.
Conclusion
The choice of method for quantifying pyrazinoic acid depends on the specific research question, the required sensitivity and specificity, and the available resources. LC-MS/MS offers the highest sensitivity and is ideal for pharmacokinetic studies. HPLC-UV provides a robust and more accessible alternative for applications where lower sensitivity is acceptable. Microbiological and colorimetric assays are valuable tools for the qualitative assessment of PZA susceptibility in a clinical microbiology setting. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 3. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pyrazinamide and its main metabolites in rat urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method validation of pyrazinamide's active metabolite by UV spectrophotometry. [wisdomlib.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazinamide in Treating Tuberculous Meningitis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. The use of "Orazamide" in the initial query is presumed to be a misspelling of "Pyrazinamide," a standard antitubercular agent. All subsequent information pertains to Pyrazinamide.
Introduction
Tuberculous meningitis (TBM) is the most severe form of extrapulmonary tuberculosis, caused by the dissemination of Mycobacterium tuberculosis (M.tb) to the central nervous system (CNS).[1][2] It is associated with high rates of mortality and neurological disability.[1] The pathogenesis of TBM is driven by a dysregulated host inflammatory response to M.tb infection in the meninges.[1][3] Pyrazinamide (PZA), a first-line antituberculosis drug, is a crucial component of TBM treatment regimens due to its excellent penetration into the cerebrospinal fluid (CSF) and its potent activity against semi-dormant bacilli in acidic environments, such as those found within inflammatory lesions.[4][5][6][7] This document provides detailed application notes and protocols for the use of Pyrazinamide in preclinical research models of TBM.
Mechanism of Action
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[8][9] The accumulation of POA within the bacillus has several downstream effects:
-
Disruption of Membrane Energetics: POA is thought to disrupt the membrane potential and interfere with energy production, particularly in the acidic environment of tuberculous lesions.[8][9]
-
Inhibition of Fatty Acid Synthesis: POA has been shown to inhibit fatty acid synthase I (FAS I), an enzyme essential for the synthesis of fatty acids required for the mycobacterial cell wall.[8][9]
-
Inhibition of Trans-translation: POA may also bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process that helps rescue stalled ribosomes, which is crucial for the survival of dormant mycobacteria.[10][11]
Host-Directed Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of Pyrazinamide, which may contribute to its therapeutic efficacy in TBM. PZA has been shown to reduce the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in both in vitro and in vivo models of M.tb infection.[12][13] This effect is potentially mediated through the upregulation of Peroxisome Proliferator-Activated Receptor (PPAR) and the subsequent downregulation of the NF-κB signaling pathway.[12][14] By dampening the excessive inflammatory response in the CNS, Pyrazinamide may help to mitigate the neurological damage associated with TBM.
Figure 1: Proposed signaling pathway for the immunomodulatory effect of Pyrazinamide in the context of tuberculous meningitis.
Experimental Protocols
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of Pyrazinamide that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis clinical isolates or reference strains (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Pyrazinamide stock solution (e.g., 10 mg/mL in DMSO or water)
-
Acidic 7H9 broth (pH adjusted to 5.5 or 5.95 with HCl)
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Resazurin solution (e.g., 0.01% w/v in sterile water)
Protocol:
-
Prepare a bacterial inoculum by growing M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in acidic 7H9 broth.
-
Prepare serial two-fold dilutions of Pyrazinamide in acidic 7H9 broth in a 96-well plate. The final concentrations should typically range from 12.5 to 800 µg/mL.[13]
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the Pyrazinamide dilutions.
-
Include a drug-free control (bacterial suspension only) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of Pyrazinamide that prevents a color change from blue (no growth) to pink (growth).
Quantification of Pyrazinamide in Biological Samples
A. High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of Pyrazinamide in plasma or CSF.
Protocol (based on Revankar et al., 1994): [15]
-
Sample Preparation:
-
To 0.2 mL of plasma, add 0.1 mL of 0.7 M perchloric acid to deproteinize the sample.
-
Vortex and centrifuge at 2000 rpm for 10 minutes.
-
Neutralize the clear supernatant with 1 M NaOH.
-
-
Chromatographic Conditions:
-
Column: Supelco LC-18 (DB)
-
Mobile Phase: Basic mobile phase (details to be optimized based on the specific column and system)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 268 nm
-
Internal Standard: Nicotinamide
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Quantify the Pyrazinamide concentration by comparing the peak area ratio of Pyrazinamide to the internal standard against a standard curve.
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve higher sensitivity and specificity in quantifying Pyrazinamide in CSF.
Protocol (based on Maputla et al., 2025): [16]
-
Sample Preparation:
-
Solid-phase extraction using Strata-X polymeric extraction plates.
-
-
Chromatographic Conditions:
-
Column: Atlantis T3, 100 Å, 3 µm, 2.1 mm × 100 mm
-
Mobile Phase: Gradient elution with acetonitrile-methanol-formic acid (50:50:0.1, v/v/v)
-
Flow Rate: 0.25 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple reaction monitoring (MRM)
-
Transitions: Pyrazinamide: 124.100 → 79.160; Internal Standard (Glipizide): 446.200 → 321.200[7]
-
-
Analysis:
-
Quantify Pyrazinamide concentration based on the peak area ratio to the internal standard against a standard curve.
-
Preclinical Animal Models of Tuberculous Meningitis
A. Rabbit Model of TBM
Objective: To establish a TBM model in rabbits that recapitulates key features of human disease for studying pathogenesis and evaluating therapeutic interventions.
Protocol (based on O'Brien et al., 2020): [1][8]
-
Animal Strain: New Zealand white rabbits.
-
Bacterial Strain: M. tuberculosis strain HN878 or CDC1551.
-
Infection Procedure:
-
Culture M. tuberculosis to mid-log phase.
-
Sedate the rabbit with an intramuscular injection of ketamine and xylazine.
-
Place the sedated rabbit in a stereotaxic frame.
-
Perform an intracisternal injection of the bacterial suspension (e.g., 10^5 CFU) into the cisterna magna.
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of TBM (e.g., weight loss, neurological deficits).
-
At predetermined time points or upon reaching a humane endpoint, euthanize the animals.
-
Collect CSF, brain, and other tissues for bacterial load determination (CFU counting), histopathology, and immunological assays.
-
B. Mouse Model of TBM
Objective: To develop a murine model of TBM for high-throughput screening of drug candidates and studying the host immune response.
Protocol (based on Khatri et al., 2023): [11]
-
Animal Strain: C57BL/6 or BALB/c mice.
-
Bacterial Strain: M. tuberculosis strain HN878.
-
Infection Procedure:
-
Expose mice to an aerosol of M. tuberculosis (e.g., 8 x 10^8 CFU/mL) for a predetermined duration to achieve a desired lung deposition.
-
Alternatively, for direct CNS infection, perform an intracerebral injection of a lower bacterial dose.
-
-
Monitoring and Endpoints:
-
Monitor mice for weight loss and signs of neurological disease.
-
At defined time points, euthanize the mice.
-
Homogenize brain and lung tissues to determine bacterial burden (CFU counts).
-
Process tissues for histopathological and immunological analysis.
-
Figure 2: Logical workflow for preclinical evaluation of Pyrazinamide in tuberculous meningitis research.
Data Presentation
Table 1: In Vitro Activity of Pyrazinamide against M. tuberculosis
| Strain | pH | MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | 5.5 | 25 | [5] |
| M. tuberculosis H37Rv | 6.0 | 100 | [5] |
| M. tuberculosis H37Rv | 6.5 | 200 | [5] |
| Clinical Isolates | 5.5 | ≤ 50 | [17] |
| Clinical Isolates | 5.95 | ≤ 400 | [17] |
Table 2: Pharmacokinetic Parameters of Pyrazinamide in Preclinical and Clinical Settings
| Species | Dose | Cmax (µg/mL) | CSF/Plasma Ratio | Reference |
| Human (Adult) | 25 mg/kg | ~30-50 | ~1.0 | [18][19] |
| Human (Child) | 35-40 mg/kg | >20 (CSF) | - | [20] |
| Rabbit | Not Specified | - | Consistently > MIC | [7] |
| Mouse | 150 mg/kg | - | - | [21][22] |
Table 3: Efficacy of Pyrazinamide in Animal Models of Tuberculosis
| Animal Model | PZA Dose (mg/kg) | Treatment Duration | Reduction in Bacterial Load (log10 CFU) | Reference |
| Mouse (chronic infection) | 150 | 4 weeks | ~1.0 (lungs) | [21][22] |
| Mouse (chronic infection) | 300 | 4 weeks | 1.7 (lungs) | [21][22] |
| Guinea Pig (chronic infection) | 150 | 4 weeks | ~0.4 (lungs) | [21] |
| Guinea Pig (chronic infection) | 300 | 4 weeks | ~3.0 (lungs) | [21] |
Conclusion
Pyrazinamide remains an indispensable drug in the treatment of tuberculous meningitis, owing to its potent bactericidal activity against persistent mycobacteria and its excellent penetration into the central nervous system. Furthermore, its immunomodulatory properties may provide an additional therapeutic benefit by reducing the harmful inflammation associated with TBM. The protocols and data presented here provide a framework for the continued investigation of Pyrazinamide's role in TBM, with the ultimate goal of optimizing treatment regimens and improving patient outcomes. Further research is warranted to fully elucidate the host-directed effects of Pyrazinamide and to explore the potential of higher-dose strategies in the context of TBM.[10][21][22]
References
- 1. An improved protocol to establish experimental tuberculous meningitis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The Prospect of Repurposing Immunomodulatory Drugs for Adjunctive Chemotherapy against Tuberculosis: A Critical Review | MDPI [mdpi.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Tuberculous Meningitis: Diagnosis and Treatment Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The blood/cerebrospinal fluid partitioning of pyrazinamide: a study during the course of treatment of tuberculous meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved protocol to establish experimental tuberculous meningitis in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazinamide enhances persistence of T-cell memory induced by tuberculosis subunit vaccine LT70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Pyrazinamide Use: A Low-Hanging Fruit in Improving Outcomes with Tuberculous Meningitis? Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Host Targeted Activity of Pyrazinamide in Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Host targeted activity of pyrazinamide in Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. A novel in vitro mouse model to study Mycobacterium tuberculosis dissemination across brain vessels: a combination of mouse granuloma and blood-brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A preclinical model of TB meningitis to determine drug penetration and activity at the sites of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 19. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 20. Cerebrospinal fluid concentrations of antituberculosis agents in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dose-dependent activity of pyrazinamide in animal models of intracellular and extracellular tuberculosis infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Chemical Probes for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of molecular targets is a critical step in understanding the mechanism of action of bioactive small molecules and for the development of new therapeutics. Chemical probes are essential tools in this process, enabling the specific labeling and enrichment of target proteins from complex biological systems. This document provides a detailed guide to the principles, experimental workflows, and protocols for the development and application of chemical probes for target identification. The methodologies described herein are broadly applicable for the investigation of various small molecules.
Principles of Chemical Probe Design
A high-quality chemical probe should possess several key characteristics to ensure its utility and the reliability of the data generated. The design process is a crucial first step and should be guided by the principles of maintaining biological activity while incorporating functionalities for target interaction and detection.
Key Design Considerations:
-
Potency and Selectivity: The probe must retain high affinity and selectivity for its intended target to minimize off-target effects and ensure that the identified proteins are physiologically relevant interactors.[1][2]
-
Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane to engage its target in a native cellular environment.[1]
-
Bio-orthogonality: The incorporated reporter tag and reactive group should be chemically inert to biological components, ensuring that they do not interfere with cellular processes.
-
Minimal Perturbation: The addition of linkers, reactive moieties, and reporter tags should not significantly alter the physicochemical properties or binding mode of the parent molecule.
Experimental Workflow for Target Identification using Chemical Probes
A typical workflow for target identification using chemical probes involves several key stages, from probe synthesis to proteomic analysis and target validation.
Detailed Experimental Protocols
Protocol 1: Synthesis of an Affinity-Based Chemical Probe
This protocol describes the general steps for synthesizing a chemical probe containing a ligand, a linker, a reactive group (for covalent capture), and a reporter tag (e.g., biotin for enrichment).
Materials:
-
Bioactive small molecule (ligand) with a modifiable functional group
-
Linker with appropriate functional groups (e.g., PEG linker with amine and carboxyl groups)
-
Reactive group (e.g., N-hydroxysuccinimide (NHS) ester for reaction with amines)
-
Reporter tag (e.g., Biotin-NHS)
-
Solvents (e.g., DMF, DMSO)
-
Reagents for amide coupling (e.g., EDC, HOBt)
-
Purification supplies (e.g., silica gel for chromatography, HPLC)
Procedure:
-
Ligand Modification: Introduce a functional group (e.g., an amine or carboxylic acid) onto the parent molecule at a position that is not critical for its biological activity. This often requires multi-step organic synthesis.[3]
-
Linker Attachment: Couple the modified ligand to a bifunctional linker. For example, react a carboxylated ligand with an amino-terminated linker using standard amide coupling chemistry (EDC/HOBt).
-
Reporter Tag and Reactive Group Conjugation: Attach the reporter tag and reactive group to the other end of the linker. This may be done in a stepwise manner. For instance, conjugate a biotin tag to one functionality and then introduce a photo-activatable crosslinker to another.
-
Purification and Characterization: Purify the final probe using techniques such as flash chromatography or HPLC. Confirm the structure and purity using NMR and mass spectrometry.
Protocol 2: Target Enrichment from Cell Lysates
This protocol outlines the procedure for using a biotinylated chemical probe to enrich its protein targets from a complex cell lysate.
Materials:
-
Cells of interest
-
Chemical probe (biotinylated)
-
Negative control probe (structurally similar but inactive)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Treatment: Grow cells to the desired confluency. Treat the cells with the chemical probe or the negative control probe at an appropriate concentration and for a sufficient duration to allow for target engagement.
-
Cell Lysis: Harvest the cells and lyse them on ice using a suitable lysis buffer to release the proteins.
-
Clarification of Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Incubation with Streptavidin Beads: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for subsequent western blot analysis or by on-bead digestion for mass spectrometry.
Quantitative Proteomics for Target Identification
Quantitative proteomics is a powerful technique to identify and quantify the proteins enriched by the chemical probe.[4][5]
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
Materials:
-
Streptavidin beads with enriched proteins
-
Reduction buffer (e.g., DTT in ammonium bicarbonate)
-
Alkylation buffer (e.g., iodoacetamide in ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., formic acid)
-
C18 StageTips for peptide cleanup
Procedure:
-
Reduction and Alkylation: Resuspend the beads in reduction buffer and incubate to reduce disulfide bonds. Then, add alkylation buffer to cap the free thiols.
-
Tryptic Digestion: Wash the beads and resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37°C to digest the proteins into peptides.[6]
-
Peptide Elution and Cleanup: Collect the supernatant containing the peptides. Acidify the sample to stop the digestion and perform a desalting and cleanup step using C18 StageTips.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation and Analysis
The data from quantitative proteomics experiments should be presented in a clear and structured manner to facilitate the identification of high-confidence target candidates.
Table 1: Example of Quantitative Proteomics Data Summary
| Protein ID | Gene Name | Probe/Control Ratio | p-value | Function |
| P12345 | GENE1 | 15.2 | 0.001 | Kinase |
| Q67890 | GENE2 | 12.8 | 0.003 | Transcription Factor |
| R24680 | GENE3 | 1.1 | 0.85 | Housekeeping |
| S13579 | GENE4 | 0.9 | 0.79 | Housekeeping |
Target Validation
Once potential targets have been identified, it is crucial to validate them using orthogonal methods to confirm the interaction with the small molecule.
Common Validation Techniques:
-
Western Blotting: Confirm the enrichment of a specific candidate protein by the probe compared to the negative control.
-
Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics between the small molecule and the purified target protein.
-
Isothermal Titration Calorimetry (ITC): Measure the thermodynamic parameters of the binding interaction.
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement in living cells by measuring the change in thermal stability of the target protein upon ligand binding.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein and observe the effect on the cellular phenotype induced by the small molecule.
Signaling Pathway Analysis
Identifying the molecular targets of a small molecule is the first step toward understanding its impact on cellular signaling.
By mapping the identified targets onto known signaling pathways, researchers can generate hypotheses about the mechanism of action of the compound. For example, if the identified target is a kinase, further experiments can be designed to investigate its downstream substrates and the functional consequences of its inhibition or activation by the small molecule. This integrated approach, combining chemical proteomics with systems biology, is powerful for elucidating drug mechanisms and discovering new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 3. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics reveals that dormancy-related proteins mediate the attenuation in mycobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of purified protein derivative of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models to Study Pyrazinamide's Mechanism of Action
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Introduction: Pyrazinamide (PZA) is a critical first-line antituberculosis drug renowned for its sterilizing activity against persistent, non-replicating Mycobacterium tuberculosis (M. tb) bacilli. Unlike many antibiotics, PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[1][2][3] The activity of PZA is uniquely dependent on an acidic environment, a condition thought to mimic the microenvironment of tuberculous lesions.[1][4][5] Understanding the mechanism of action of PZA and the basis of resistance is crucial for the development of new, more effective anti-tuberculosis therapies. This document provides an overview of key in vitro models and detailed protocols to investigate the efficacy and mechanism of PZA.
In Vitro Models for PZA Activity
Several in vitro models have been developed to recapitulate the physiological conditions under which PZA is active. These models are essential for susceptibility testing, mechanism of action studies, and screening of new drug candidates.
Acidified Broth Culture Model
This is the most fundamental model for studying PZA activity, leveraging the drug's dependence on a low pH environment.
-
Principle: M. tb is cultured in a standard broth medium, such as Middlebrook 7H9, adjusted to an acidic pH (typically 5.5-5.9).[6][7] At this pH, a higher proportion of extracellular POA is protonated, allowing it to diffuse back into the bacterial cell, leading to cytoplasmic acidification and disruption of cellular processes.[4][5]
-
Application: Determination of Minimum Inhibitory Concentration (MIC), time-kill kinetics assays, and preliminary screening of compounds for PZA-like activity.
Non-Replicating Persistence (NRP) Models
PZA's primary role is to eliminate persistent mycobacteria that are not actively replicating. NRP models aim to mimic this physiological state.
-
Wayne Model (Hypoxia-induced NRP): This model uses a gradual depletion of oxygen in a sealed culture to induce a state of non-replicating persistence in M. tb.[8] This mimics the hypoxic conditions found within granulomas.
-
Carbon Starvation Model: In this model, M. tb is deprived of a carbon source, leading to a shutdown of metabolic activity and entry into a non-replicating state.[9] This model is useful for identifying compounds that are active against metabolically quiescent bacteria.[9]
-
Caseum Surrogate Model: This model utilizes a matrix derived from lipid-rich macrophages to mimic the caseous environment of tuberculous lesions.[10][11] This model has been shown to induce a drug-tolerant, non-replicating phenotype in M. tb that is relevant to the in vivo situation.[10][11]
Hollow Fiber Infection Model (HFIM)
The HFIM is a sophisticated in vitro pharmacokinetic/pharmacodynamic (PK/PD) model that simulates the concentration-time profiles of drugs in humans.[12][13][14]
-
Principle: M. tb is contained within a semi-permeable hollow fiber cartridge, and the drug is administered to a central reservoir, mimicking human pharmacokinetics.[12][15] This allows for the study of drug efficacy and the emergence of resistance over extended periods.[6][14]
-
Application: Evaluating the sterilizing activity of PZA, optimizing dosing regimens, and studying the pharmacodynamics of PZA in combination with other drugs.[12][15]
Quantitative Data Presentation
The following tables summarize key quantitative data from studies utilizing these in vitro models.
Table 1: Pyrazinamide (PZA) Minimum Inhibitory Concentrations (MICs) in Different In Vitro Models
| In Vitro Model | M. tuberculosis Strain | pH | PZA MIC (μg/mL) | Reference |
| Acidified Broth (Middlebrook 7H9) | H37Rv | 5.8 | 12.5 | [6] |
| Acidified Broth (Middlebrook 7H9) | H37Ra | 5.5 | 4-8 fold lower than at pH 6.8 | [16] |
| Defined Culture Medium | Clinical Isolates (PZase-positive) | 6.8 | ≤12.5 to 100 | [17] |
| MGIT 960 System | Clinical Isolates | 5.9 | 100 (critical concentration) | [7][18] |
Table 2: Bactericidal Activity of Pyrazinamide in Different In Vitro Models
| In Vitro Model | M. tuberculosis Strain | PZA Concentration (μg/mL) | Time Point | Log10 CFU/mL Reduction | Reference |
| Hollow Fiber Infection Model (HFIM) | H37Ra | Simulating human PK | 7 days | ~4 | [12] |
| Nutrient-Limited Neutral pH Medium | H37Rv | Physiologically relevant | Not specified | Bactericidal | [4] |
Experimental Protocols
Protocol for PZA Susceptibility Testing in Acidified Broth
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of PZA against M. tb using the broth microdilution method in an acidic environment.
Materials:
-
M. tuberculosis isolate
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Pyrazinamide (PZA) stock solution
-
Sterile 96-well microplates
-
Citric acid or HCl for pH adjustment
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Spectrophotometer
Procedure:
-
Preparation of Acidified Medium: Prepare Middlebrook 7H9 broth with OADC and adjust the pH to 5.8 using sterile citric acid or HCl.[6] Filter-sterilize the medium.
-
Inoculum Preparation:
-
Grow M. tb in standard 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Harvest the bacterial cells by centrifugation and wash twice with PBS-Tween 80.
-
Resuspend the pellet in the acidified 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare a final inoculum by diluting the suspension 1:50 in the acidified broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.[17]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of PZA in the acidified 7H9 broth in a 96-well plate. A typical concentration range to test is 12.5 to 800 µg/mL.[17]
-
Include a drug-free control well.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the final bacterial suspension.[17]
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
MIC Determination: The MIC is defined as the lowest concentration of PZA that prevents visible growth of M. tb.
Protocol for Pyrazinamidase (PncA) Activity Assay (Wayne Test)
This protocol describes a colorimetric assay to determine the activity of the PncA enzyme, which is crucial for PZA activation.
Materials:
-
M. tuberculosis isolate
-
Dubos broth base with 100 mg/liter PZA[7]
-
10% ferrous ammonium sulfate solution
-
20% sodium benzoate solution
-
Sterile test tubes
Procedure:
-
Medium Preparation: Prepare Dubos broth containing PZA. Dispense into sterile test tubes.
-
Inoculation: Inoculate the tubes with a loopful of M. tb colonies.
-
Incubation: Incubate the tubes at 37°C for 10 days.[7]
-
Detection of Pyrazinoic Acid:
-
After incubation, add 1 mL of 10% ferrous ammonium sulfate to each tube.
-
A pink to red color indicates the presence of pyrazinoic acid, signifying a positive PncA activity. A yellow or orange color indicates a negative result.
-
Visualizations
Proposed Mechanism of Action of Pyrazinamide
Caption: Proposed mechanism of PZA action involving conversion to POA and subsequent cytosolic acidification.
Experimental Workflow for PZA Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of PZA.
Signaling Pathway of PZA Resistance Mechanisms
Caption: Key genetic mutations leading to PZA resistance in M. tuberculosis.
References
- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro models that utilize hypoxia to induce non-replicating persistence in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Physiologically Relevant In Vitro Model of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tbdrugaccelerator.org [tbdrugaccelerator.org]
- 12. Application of the Hollow-Fiber Infection Model to Personalized Precision Dosing of Isoniazid in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 18. Association between pncA Gene Mutations, Pyrazinamidase Activity, and Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for inducing and studying Pyrazinamide resistance in the lab
Application Notes and Protocols for Pyrazinamide Resistance Studies
This document provides detailed methodologies for researchers, scientists, and drug development professionals focused on inducing and characterizing pyrazinamide (PZA) resistance in Mycobacterium tuberculosis (M. tuberculosis). The protocols outlined herein cover in vitro resistance induction, phenotypic characterization through minimum inhibitory concentration (MIC) determination and pyrazinamidase (PZase) activity assays, and genotypic analysis via pncA gene sequencing.
Application Note 1: Inducing Pyrazinamide Resistance In Vitro
Introduction: The in vitro generation of resistant mutants is a fundamental technique for studying the molecular mechanisms of drug resistance. For pyrazinamide, this is typically achieved by exposing a susceptible strain of M. tuberculosis to gradually increasing concentrations of the drug over successive passages. This method mimics the selective pressure that can lead to the emergence of resistance during clinical treatment.
Principle: Spontaneous mutations conferring PZA resistance occur at a low frequency in a susceptible bacterial population.[1] By culturing the bacteria in the presence of PZA, susceptible cells are inhibited or killed, while resistant mutants are able to survive and proliferate. Serial passaging on media with escalating PZA concentrations allows for the selection of mutants with progressively higher levels of resistance.[2]
Workflow for Inducing and Confirming PZA Resistance
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Pyrazinamide Resistance in MDR-TB Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome pyrazinamide (PZA) resistance in multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pyrazinamide resistance in M. tuberculosis?
A1: The primary mechanism of pyrazinamide (PZA) resistance in Mycobacterium tuberculosis is the loss of pyrazinamidase (PZase) activity.[1] PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the bacterial enzyme PZase.[1][2] Mutations in the pncA gene, which encodes for PZase, are the major cause of PZA resistance, leading to a loss or reduction in enzyme activity.[2][3][4][5] These mutations are highly diverse and can be found scattered throughout the pncA gene.[5]
Q2: Are there other mechanisms of PZA resistance besides pncA mutations?
A2: Yes, while pncA mutations are the most common cause, other mechanisms of PZA resistance have been identified. These include:
-
Mutations in rpsA : The rpsA gene encodes for the ribosomal protein S1, which is involved in trans-translation. Mutations in this gene have been found in some PZA-resistant strains that have a wild-type pncA gene.[3][5]
-
Mutations in panD : The panD gene is involved in the biosynthesis of pantothenate and coenzyme A. Mutations in panD have also been associated with PZA resistance in strains without pncA or rpsA mutations.[5][6]
-
Drug Efflux: Efflux pumps in M. tuberculosis can actively transport antibiotics out of the bacterial cell, contributing to drug resistance.[7]
-
Impaired Drug Uptake: Failure of the bacterial cell to take up the PZA prodrug is another potential mechanism of resistance.[8]
Q3: Why is phenotypic PZA susceptibility testing so challenging?
A3: Phenotypic PZA susceptibility testing is notoriously difficult and can produce unreliable results for several reasons:
-
Acidic pH Requirement: PZA is only active at a low pH (around 5.5), which is inhibitory to the in vitro growth of M. tuberculosis.[2][9] This makes it challenging to create optimal growth conditions for testing.
-
False Resistance: The high inoculum of M. tuberculosis used in some testing methods, like the Bactec MGIT 960 system, can raise the pH of the medium, leading to false resistance results.[9]
-
Methodological Discrepancies: Different testing methods can yield conflicting results, complicating the interpretation of susceptibility.[2]
Due to these challenges, molecular methods like pncA gene sequencing are increasingly recommended for more rapid and reliable detection of PZA resistance.[2][4]
Q4: What is the clinical significance of PZA resistance in MDR-TB treatment?
A4: PZA is a crucial component of first-line and MDR-TB treatment regimens due to its potent sterilizing activity against non-replicating or "persister" bacilli that other drugs may not kill.[3][4][10] The inclusion of PZA allows for a shorter treatment duration for drug-susceptible TB.[10] In MDR-TB, resistance to PZA is associated with poor treatment outcomes.[10] Therefore, accurately determining PZA susceptibility is critical for designing effective treatment regimens for MDR-TB patients.[11][12]
Troubleshooting Guides
Issue 1: Discrepancy between Genotypic and Phenotypic PZA Susceptibility Results
Problem: You have identified a pncA mutation in an M. tuberculosis isolate, but the isolate tests as susceptible in a phenotypic drug susceptibility test (DST), or vice versa.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| False Resistance in Phenotypic DST | The high inoculum in the Bactec MGIT 960 system can increase the medium's pH, leading to false resistance. Solution: Repeat the phenotypic DST using a reduced inoculum.[9][13] |
| Novel or Non-Resistance-Conferring pncA Mutation | Not all pncA mutations result in a loss of PZase activity. Some may be silent or have a minimal impact on enzyme function. Solution: Consult a curated database of pncA mutations and their association with resistance. If the mutation is novel, perform a functional assay to assess PZase activity. |
| Heteroresistance | The bacterial population may contain a mix of PZA-susceptible and PZA-resistant cells. Solution: Screen for heteroresistance by repeating the DST with the standard inoculum and performing sequencing on the growth from the PZA-containing tube.[14] |
| Alternative Resistance Mechanism | The isolate may have a wild-type pncA gene but possess another resistance mechanism (e.g., mutations in rpsA or panD). Solution: Sequence other known PZA resistance-associated genes like rpsA and panD.[13][15] |
| Technical Error in Sequencing or DST | Errors can occur during DNA extraction, PCR, sequencing, or the phenotypic assay. Solution: Repeat the entire workflow, from culture to sequencing and DST, with appropriate positive and negative controls. |
Issue 2: Failure to Amplify the pncA Gene via PCR
Problem: You are unable to obtain a PCR product for the pncA gene from a clinical isolate.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor DNA Quality or Quantity | Inhibitors in the DNA extract or insufficient DNA can prevent PCR amplification. Solution: Re-extract the DNA using a validated method for mycobacteria. Quantify the DNA and assess its purity using spectrophotometry (A260/A280 ratio). |
| PCR Inhibitors | Remnants of culture media or extraction reagents can inhibit the PCR reaction. Solution: Dilute the DNA template to reduce the concentration of inhibitors. Use a DNA purification kit that effectively removes inhibitors. |
| Primer Issues | Primers may be degraded, have an incorrect sequence, or be inappropriate for the specific strain. Solution: Check primer integrity via gel electrophoresis. Verify primer sequences and consider designing new primers based on conserved regions of the pncA gene. |
| Suboptimal PCR Conditions | The annealing temperature, extension time, or magnesium concentration may not be optimal. Solution: Run a gradient PCR to determine the optimal annealing temperature. Optimize other PCR parameters according to the polymerase manufacturer's instructions. |
| Large Deletion in the pncA Gene Region | In rare cases, the entire gene or a large portion of it may be deleted. Solution: Design primers that amplify regions upstream and downstream of the pncA gene to test for a large deletion. |
Data Summary
Table 1: Prevalence of PZA Resistance in MDR-TB Isolates
| Study/Region | Number of MDR-TB Isolates | PZA Resistance Prevalence (%) | Reference |
| Karakalpakstan, Uzbekistan | 832 | 73.6 | [16] |
| China | 324 | 40.7 | [17] |
| Global Estimate | Varies | 10 - 85 | [11] |
| Southern China | 448 | 60.04 | [18] |
| Belgium (1994-2008) | 138 | 43 | [19] |
Table 2: Genes Associated with Pyrazinamide Resistance
| Gene | Function of Encoded Protein | Prevalence of Resistance Mutations | Reference |
| pncA | Pyrazinamidase (converts PZA to POA) | 72% - 98% of PZA-resistant strains | [20] |
| rpsA | Ribosomal protein S1 (trans-translation) | Found in some PZA-resistant strains with wild-type pncA | [3][5] |
| panD | Aspartate decarboxylase (pantothenate/CoA biosynthesis) | Identified in PZA-resistant strains lacking pncA or rpsA mutations | [5][6] |
Experimental Protocols
Protocol 1: Sequencing of the pncA Gene for PZA Resistance Detection
Objective: To identify mutations in the pncA gene associated with PZA resistance.
Methodology:
-
DNA Extraction:
-
Culture M. tuberculosis isolates on an appropriate medium (e.g., Löwenstein-Jensen or MGIT).
-
Harvest bacterial cells and inactivate them by heating at 80°C for 1 hour.
-
Extract genomic DNA using a commercial kit or a standard cetyltrimethylammonium bromide (CTAB) method.
-
-
PCR Amplification:
-
Amplify the entire pncA gene and its promoter region using specific primers.
-
Set up a PCR reaction with appropriate concentrations of DNA template, primers, dNTPs, MgCl₂, PCR buffer, and a high-fidelity DNA polymerase.
-
Use a thermal cycler with an optimized program (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).
-
-
PCR Product Purification:
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic methods.
-
-
Sanger Sequencing:
-
Send the purified PCR product for bidirectional Sanger sequencing using the same primers as for PCR.
-
Ensure high-quality sequencing reads are obtained.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence with the wild-type pncA sequence from a reference strain (e.g., H37Rv).
-
Identify any nucleotide substitutions, insertions, or deletions.
-
Translate the nucleotide sequence to determine the effect on the amino acid sequence.
-
Protocol 2: Phenotypic Pyrazinamide Drug Susceptibility Testing using MGIT 960
Objective: To determine the susceptibility of an M. tuberculosis isolate to PZA.
Methodology:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the M. tuberculosis isolate from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
For the reduced inoculum method to avoid false resistance, prepare a 1:100 dilution of the standard inoculum.[9]
-
-
MGIT Tube Setup:
-
Use the BACTEC MGIT 960 PZA kit, which includes drug-free control tubes and tubes containing PZA at the critical concentration.
-
Inoculate both the control and PZA-containing tubes with the prepared inoculum.
-
-
Incubation and Monitoring:
-
Place the tubes in the BACTEC MGIT 960 instrument.
-
The instrument will automatically incubate the tubes at 37°C and monitor for mycobacterial growth by detecting oxygen consumption.
-
-
Result Interpretation:
-
The instrument's software will compare the growth in the PZA-containing tube to the growth in the control tube.
-
If the growth in the drug-containing tube is significantly inhibited compared to the control, the isolate is reported as susceptible.
-
If growth is not inhibited, the isolate is reported as resistant.
-
Visualizations
Caption: PZA activation pathway and mechanisms of resistance in M. tuberculosis.
Caption: Workflow for PZA drug susceptibility testing and troubleshooting discrepancies.
References
- 1. Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Pyrazinamide Action and Resistance [ouci.dntb.gov.ua]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Approaches for the Treatment of Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of pyrazinamide resistance in mycobacteria: importance of lack of uptake in addition to lack of pyrazinamidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ‘ZS-MDR-TB' versus ‘ZR-MDR-TB': improving treatment of MDR-TB by identifying pyrazinamide susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazinamide Is a Two-Edged Sword: Do WHO Guidelines Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Counting Pyrazinamide in Regimens for Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scienceportal.msf.org [scienceportal.msf.org]
- 17. Value of pyrazinamide for composition of new treatment regimens for multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Novel Gene Mutations Associated with Pyrazinamide Resistance in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic Analysis of Pyrazinamide-Resistant Spontaneous Mutants and Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the activity of Pyrazinamide at neutral pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the activity of Pyrazinamide (PZA) at neutral pH.
Frequently Asked Questions (FAQs)
Q1: Why is Pyrazinamide typically inactive at neutral pH in standard in vitro cultures?
Pyrazinamide (PZA) is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the Mycobacterium tuberculosis enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1] The prevailing model suggests that at an acidic pH (around 5.5), a portion of the extracellular POA becomes protonated (HPOA).[2] This uncharged form can more readily diffuse back into the mycobacterial cell, leading to its accumulation and subsequent disruption of cellular functions, including membrane potential and transport.[2][3] At neutral pH, POA is predominantly in its charged, deprotonated state, which is less able to cross the cell membrane, thus preventing its accumulation to bactericidal concentrations.[2][3]
Q2: What are the primary strategies to achieve PZA activity at neutral pH?
Several strategies are being explored to overcome the pH-dependent activity of PZA:
-
Prodrugs of Pyrazinoic Acid (POA): Synthesizing lipophilic esters of POA can bypass the need for PZase activation and facilitate entry into the mycobacteria.[4][5][6] These esters are then cleaved by intracellular esterases to release POA.
-
Overexpression of pncA: Increasing the expression of the pncA gene can lead to higher intracellular concentrations of POA, rendering M. tuberculosis susceptible to PZA even at neutral or alkaline pH.[7][8]
-
Modification of In Vitro Culture Conditions: PZA has shown activity at neutral pH under specific conditions that alter the metabolic state of the bacteria, such as nutrient starvation or reduced incubation temperatures.[9][10] Additionally, specialized minimal media have been developed that support PZA activity at neutral pH.[11][12]
-
Adjuvant Therapy: While less explored specifically for neutral pH activity, some studies suggest that non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen may enhance the overall efficacy of PZA treatment.[13]
-
Nanoparticle-based Drug Delivery: Encapsulating PZA in polymeric nanoparticles can facilitate its sustained release and targeted delivery to macrophages, the primary host cells for M. tuberculosis.[14][15][16]
Q3: How do pyrazinoic acid (POA) esters overcome PZA resistance and pH dependency?
POA esters are designed to act as alternative prodrugs to PZA.[5][17] They can diffuse into the mycobacterial cell and are hydrolyzed by intracellular esterases, not by the PncA enzyme.[4][6] This mechanism has two key advantages:
-
Bypassing PncA-mediated resistance: The most common form of PZA resistance is due to mutations in the pncA gene, which inactivate the PZase enzyme.[1] Since POA esters do not require PncA for activation, they can be effective against these resistant strains.
-
Overcoming pH-dependent uptake: By facilitating the direct intracellular delivery of POA, these esters circumvent the need for an acidic extracellular environment to drive POA accumulation.
Some studies have also shown that the long-chain alcohols released upon ester cleavage may have their own antimycobacterial effects, potentially leading to a synergistic action.[5][17]
Q4: Can PZA susceptibility testing be performed at neutral pH?
Yes, recent studies have demonstrated the feasibility of PZA susceptibility testing at a neutral pH of 6.8.[11][18] This can be achieved by using specific minimal media formulations (e.g., PZA-S1 medium) in a broth microdilution method.[11] This approach offers the advantage of testing under conditions that are optimal for mycobacterial growth, potentially reducing the issues of false resistance and poor reproducibility associated with acidic pH-based assays.[18][19]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for PZA at neutral pH.
-
Possible Cause 1: Inappropriate Culture Medium. Standard mycobacterial culture media like Middlebrook 7H9 may not support PZA activity at neutral pH.
-
Solution: Utilize a specialized minimal medium, such as PZA-S1, which has been shown to facilitate PZA activity at a neutral pH of 6.8.[11]
-
-
Possible Cause 2: Metabolic State of the Inoculum. The metabolic activity of the M. tuberculosis inoculum can influence its susceptibility to PZA.
-
Solution: Standardize the preparation of the bacterial inoculum, ensuring that the cultures are in a specific growth phase (e.g., mid-logarithmic) before performing the assay. Nutrient-starved or slow-growing bacilli may exhibit increased susceptibility.[9]
-
-
Possible Cause 3: Inoculum Size. Variations in the inoculum size can lead to inconsistent results in susceptibility testing.
-
Solution: Carefully standardize the inoculum density, typically to a McFarland standard, before setting up the MIC assay. The broth microdilution method provides a standardized approach for this.[18]
-
Problem 2: Low activity of newly synthesized pyrazinoic acid (POA) ester prodrugs.
-
Possible Cause 1: Poor Cell Penetration. The lipophilicity of the ester must be optimized for efficient diffusion across the mycobacterial cell wall.
-
Solution: Synthesize a series of esters with varying chain lengths and branching of the alcohol moiety to identify the optimal lipophilicity for cell entry.
-
-
Possible Cause 2: Slow or Inefficient Hydrolysis by Mycobacterial Esterases. The ester may be sterically hindered, preventing access by the hydrolytic enzymes.
-
Solution: Modify the structure of the ester to be more amenable to cleavage by mycobacterial esterases. Avoid bulky protecting groups near the ester bond.[6]
-
-
Possible Cause 3: Instability of the Compound. The ester may be rapidly degraded in the culture medium or by serum components if tested in an ex vivo model.
Data Presentation
Table 1: Comparative MIC of PZA and POA Esters against M. tuberculosis
| Compound | pH of Assay | MIC against PZA-susceptible M. tuberculosis (µg/mL) | MIC against PZA-resistant M. tuberculosis (µg/mL) | Reference |
| Pyrazinamide (PZA) | 5.5 | 25 - 100 | >800 | [2][18] |
| Pyrazinamide (PZA) | 6.8 | >800 (in standard media) | >800 | [18] |
| Pyrazinamide (PZA) | 6.8 | 25 - 100 (in PZA-S1 minimal medium) | 800 | [11][18] |
| Lipophilic POA Esters | 6.8 | 5 - 20 | 10 - 50 | [4][5] |
Experimental Protocols
Protocol 1: Determination of PZA MIC at Neutral pH using Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of PZA against M. tuberculosis at a neutral pH.
Materials:
-
PZA-S1 minimal medium, pH 6.8[11]
-
Pyrazinamide (PZA) stock solution
-
M. tuberculosis strain of interest
-
96-well microtiter plates
-
Incubator at 37°C
-
Fluorescence-based oxygen sensor (optional, for growth indication)[18]
Methodology:
-
Inoculum Preparation: a. Culture the M. tuberculosis strain in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. b. Adjust the turbidity of the culture to a 0.5 McFarland standard. c. Further dilute the inoculum according to the standardized protocol for broth microdilution (typically 1:100) in PZA-S1 medium.
-
Drug Dilution: a. Prepare a serial two-fold dilution of PZA in PZA-S1 medium directly in the 96-well plate. The final concentration range should typically span from ≤12.5 to 800 µg/mL.[18] b. Include a drug-free well as a positive control for growth and a sterile medium well as a negative control.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well. b. Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: a. The MIC is defined as the lowest concentration of PZA that inhibits visible growth of M. tuberculosis. b. If using a fluorescence-based oxygen sensor, the MIC is the lowest concentration that prevents a change in fluorescence, indicating inhibition of metabolic activity.[18]
Protocol 2: Evaluation of Pyrazinoic Acid (POA) Ester Activity
Objective: To assess the in vitro antimycobacterial activity of novel POA esters.
Materials:
-
Synthesized POA ester compounds
-
Middlebrook 7H10 agar or 7H9 broth, pH 6.8
-
M. tuberculosis strains (including PZA-susceptible and PZA-resistant strains)
-
96-well microtiter plates
-
Incubator at 37°C
Methodology:
-
Compound Preparation: a. Dissolve the POA ester compounds in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
-
MIC Determination (Broth Microdilution): a. Perform a serial two-fold dilution of the POA ester compounds in 7H9 broth in a 96-well plate. b. Prepare and add the M. tuberculosis inoculum as described in Protocol 1. c. Include PZA at both pH 5.5 and 6.8 as a control. d. Incubate the plates at 37°C for 7-14 days. e. Determine the MIC as the lowest concentration of the compound that inhibits visible growth.
-
Stability Assay (Optional): a. Incubate the POA ester compounds in culture medium, human plasma, or a rat liver homogenate solution for various time points.[4] b. At each time point, measure the concentration of the intact ester and the released POA using High-Performance Liquid Chromatography (HPLC).
-
Activation Assay (Optional): a. Prepare a cell-free extract from M. tuberculosis. b. Incubate the POA ester with the mycobacterial homogenate. c. Monitor the conversion of the ester to POA over time using HPLC to confirm activation by mycobacterial enzymes.[4]
Visualizations
Caption: PZA activation and proposed mechanism of action.
Caption: Workflow for evaluating novel POA ester prodrugs.
Caption: Key strategies to enhance PZA activity at neutral pH.
References
- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uncoupling Environmental pH and Intrabacterial Acidification from Pyrazinamide Susceptibility in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Pyrazinamide Is Active against Mycobacterium tuberculosis Cultures at Neutral pH and Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Formulation and Characterization of Pyrazinamide Polymeric Nanoparticles for Pulmonary Tuberculosis: Efficiency for Alveolar Macrophage Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aerosolizable Pyrazinamide-Loaded Biodegradable Nanoparticles for the Management of Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 19. journals.asm.org [journals.asm.org]
Technical Support Center: Orazamide (Pyrazinamide) Susceptibility Testing
Disclaimer: Initial searches for "Orazamide" did not yield specific results for a compound with that name in the context of antimicrobial susceptibility testing. The information provided below is based on "Pyrazinamide" (PZA), a structurally similar and well-researched antituberculosis drug, which is likely the intended subject of the query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Pyrazinamide (PZA) susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pyrazinamide?
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2][3][4] POA is thought to disrupt membrane potential and interfere with energy production, particularly in the acidic environment of tuberculous lesions.[4][5][6] More recent evidence suggests that POA may also inhibit fatty acid synthase I (FAS I), crucial for the mycobacterial cell wall synthesis, and bind to the ribosomal protein S1 (RpsA) to inhibit trans-translation.[2][5][6] A current hypothesis is that pyrazinoic acid blocks the synthesis of coenzyme A by binding to the aspartate decarboxylase PanD, triggering its degradation.[2][6][7]
Q2: Why are my Pyrazinamide susceptibility testing results inconsistent?
Inconsistent results in PZA susceptibility testing are a well-documented challenge.[8][9] Several factors can contribute to this variability:
-
pH of the medium: PZA is most active at an acidic pH (around 5.5).[5][8][10] Growth of Mycobacterium tuberculosis can raise the pH of the culture medium, reducing the drug's activity and leading to false resistance.[8][11]
-
Inoculum size: A large bacterial inoculum can increase the pH of the medium, leading to inactivation of PZA and falsely resistant results.[8][11][12][13]
-
Genetic mutations: Resistance to PZA is primarily associated with mutations in the pncA gene, which prevent the conversion of PZA to its active form, POA.[1][14] Mutations in other genes like rpsA (ribosomal protein S1) and panD (aspartate decarboxylase) have also been implicated in resistance.[1][2][14]
-
Methodological variations: Different susceptibility testing methods (e.g., agar proportion, BACTEC MGIT) have varying levels of reproducibility for PZA.[11][15][16]
Q3: What is the role of pncA gene sequencing in PZA susceptibility testing?
Sequencing of the pncA gene is a reliable molecular method to detect mutations associated with PZA resistance.[1][14] It can be more rapid and cost-effective than phenotypic testing and helps to avoid the issue of false resistance observed in culture-based methods.[1][14] However, not all PZA-resistant strains have pncA mutations, indicating the involvement of other resistance mechanisms.[17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High rate of "resistant" results that are not reproducible. | False resistance due to high inoculum. A large number of bacteria can raise the pH of the test medium above the active range for PZA.[8][11] | Repeat the test using a reduced inoculum. For the BACTEC MGIT 960 system, reducing the inoculum has been shown to resolve false resistance.[8][12] |
| Inappropriate pH of the testing medium. PZA requires an acidic environment (pH ~5.5-5.9) for optimal activity.[5][8][11] | Ensure the use of appropriately buffered acidic media (e.g., Middlebrook 7H9 broth, pH 5.9 for MGIT).[11] Verify the final pH of the medium before inoculation. | |
| Discrepancy between phenotypic and genotypic results. | pncA wild-type but phenotypically resistant. Resistance may be due to mutations in other genes such as rpsA or panD.[1][2] Efflux pump activity could also play a role.[15] | Sequence other known resistance-associated genes (rpsA, panD).[17] Consider performing an efflux pump inhibitor assay. |
| pncA mutation but phenotypically susceptible. Some pncA mutations may not result in complete loss of pyrazinamidase activity. The in vitro test conditions may not fully reflect the in vivo environment where PZA is active. | Re-evaluate the clinical significance of the specific pncA mutation. Consider the limitations of the phenotypic test and interpret results in conjunction with clinical data. | |
| No or poor growth in control wells/tubes. | Suboptimal growth conditions. The acidic pH required for PZA testing can inhibit the growth of some M. tuberculosis strains.[8] | Use a fresh subculture for the inoculum.[11] Ensure the growth medium is properly supplemented. |
| Variable Minimum Inhibitory Concentration (MIC) values. | Inherent variability of the assay. PZA susceptibility testing is known for its low reproducibility.[15] | Perform replicate tests and consider using a reference strain for quality control. A combination of genotypic and phenotypic methods is recommended for accurate detection of PZA resistance.[8] |
Quantitative Data Summary
Table 1: Performance of Different PZA Susceptibility Testing Methods
| Method | Sensitivity (%) | Specificity (%) | Reference |
| Molecular Tests (pncA sequencing) | |||
| PCR-DNA Sequencing | 87 | 93 | [16] |
| Combination of pncA, rpsA, and panD sequencing | 90.1 | 92.3 | [17] |
| Phenotypic Tests | |||
| Pyrazinamidase Assays (Wayne method) | 89 | 97 | [16] |
| MODS (400 µg/ml PZA) | 76.9 - 89.7 | 93.0 - 97.9 | [18] |
| MODS (800 µg/ml PZA) | 71.8 - 82.1 | 95.8 - 98.6 | [18] |
Table 2: Critical Concentrations for PZA in Different Testing Systems
| Testing System | Critical Concentration (µg/mL) | Reference |
| BACTEC MGIT 960 | 100 | [11][19] |
| VersaTREK MYCO TB | 300 | [11] |
| Agar Proportion (7H10 medium) | 20 (at pH 5.5) | [5] |
Experimental Protocols
BACTEC MGIT 960 PZA Susceptibility Testing
This protocol is based on the manufacturer's instructions and published literature.[19]
-
Inoculum Preparation:
-
Prepare a suspension of the M. tuberculosis isolate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
For the standard protocol, dilute this suspension 1:5 with sterile saline.
-
For a reduced inoculum protocol to address potential false resistance, a further dilution may be necessary.[8][12]
-
-
Inoculation:
-
Growth Control (GC) Tube: Inoculate a standard MGIT tube with 0.5 mL of a 1:10 dilution of the 0.5 McFarland suspension.
-
Drug-Containing Tube: Reconstitute the lyophilized PZA in the MGIT PZA tube with 0.8 mL of the provided supplement. Add 100 µL of the PZA solution to achieve a final concentration of 100 µg/mL. Inoculate with 0.5 mL of the 1:5 diluted bacterial suspension.
-
-
Incubation and Interpretation:
-
Incubate the tubes in the BACTEC MGIT 960 instrument.
-
The instrument continuously monitors for fluorescence, which indicates bacterial growth.
-
The result is reported as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tube and the growth control tube.
-
pncA Gene Sequencing for Resistance Detection
This is a generalized protocol for the amplification and sequencing of the pncA gene.[19]
-
DNA Extraction: Extract genomic DNA from a pure culture of the M. tuberculosis isolate using a standard mycobacterial DNA extraction kit or protocol.
-
PCR Amplification:
-
Amplify the entire pncA gene and its promoter region using specific primers.
-
Example Forward Primer: 5'-GCTGGTCATGTTCGCGATCG-3'
-
Example Reverse Primer: 5'-CGCTTGCGGCGAGCGCTCCA-3'
-
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 35 cycles of 95°C for 1 min, 65°C for 1 min, and 72°C for 1 min, with a final extension at 72°C for 6 min.
-
-
Sequencing and Analysis:
-
Purify the PCR product.
-
Sequence the purified product using the same primers used for amplification.
-
Align the resulting sequence with the wild-type pncA sequence from a reference strain (e.g., H37Rv) to identify any mutations.
-
Visualizations
Caption: Mechanism of action of Pyrazinamide (PZA).
Caption: Troubleshooting workflow for inconsistent PZA results.
References
- 1. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of pyrazinamide resistance in mycobacteria: importance of lack of uptake in addition to lack of pyrazinamidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 7. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-resistant tuberculosis: inconsistent results of pyrazinamide susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aphl.org [aphl.org]
- 12. Prevention of False Resistance Results Obtained in Testing the Susceptibility of Mycobacterium tuberculosis to Pyrazinamide with the Bactec MGIT 960 System Using a Reduced Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Approach for Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 19. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Pyrazinamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of pyrazinamide (PZA) derivatives.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the primary challenges associated with the bioavailability of pyrazinamide (PZA) and its derivatives?
The primary challenges in developing effective PZA derivatives are often related to their physicochemical properties. Many derivatives, like the parent drug, can suffer from poor water/fat solubility, which limits their absorption and overall bioavailability.[1] Furthermore, a significant side effect of PZA is dose-dependent hepatotoxicity, making it crucial to develop formulations that achieve therapeutic concentrations at lower doses, thereby improving safety.[2]
Q2: What are the most effective formulation strategies for enhancing the bioavailability of PZA derivatives?
Several strategies have proven effective. Modifying the structure of PZA by adding alkyl chains or six-membered rings can improve its properties.[1] However, advanced drug delivery systems are a primary focus for overcoming bioavailability hurdles. Key approaches include:
-
Nanoparticle-Based Delivery Systems: Encapsulating PZA or its derivatives into polymeric nanoparticles (e.g., using chitosan or PLGA) is a highly promising method.[3][4][5] This approach enhances solubility, provides sustained drug release, and allows for targeted delivery.[2][3]
-
Prodrug Development: Designing prodrugs of pyrazinoic acid (POA), the active form of PZA, can overcome resistance mechanisms.[6] These prodrugs can be activated by different mycobacterial enzymes, bypassing resistance caused by mutations in the standard PncA amidase.[7]
-
Large Porous Particles (LPPs): For pulmonary delivery, formulating PZA derivatives into LPPs using excipients like L-leucine can improve aerosolization and achieve high bioavailability directly in the lungs.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are a well-established method for improving the oral bioavailability of poorly soluble compounds by presenting the drug in a solubilized state within the gastrointestinal tract.[9][10]
Q3: How do nanoparticle systems specifically improve PZA's bioavailability and therapeutic efficacy?
Nanoparticle systems address the limitations of PZA in several ways:
-
Enhanced Solubility and Dissolution: Encapsulation can transform a crystalline drug into an amorphous state, significantly improving its solubility and dissolution rate.[3][10]
-
Sustained and Controlled Release: Polymeric nanoparticles can release the drug over an extended period (e.g., several days), which maintains therapeutic concentrations in the plasma and reduces dosing frequency.[2][4]
-
Targeted Delivery: Nanocarriers can be designed to be taken up by alveolar macrophages, which are cellular reservoirs for Mycobacterium tuberculosis.[2] This targeted delivery maximizes the drug concentration at the site of infection while minimizing systemic exposure and potential side effects.[3]
-
Improved Pharmacokinetics: Studies have shown that nanoparticle formulations can significantly increase the elimination half-life and absolute bioavailability of PZA compared to oral or intravenous administration of the free drug.[4]
Preclinical Testing & Evaluation
Q4: What are the essential in vitro assays for evaluating new PZA derivative formulations?
Before proceeding to animal models, several in vitro assays are critical:
-
In Vitro Drug Release: This is crucial for assessing the release profile of the formulation. Experiments are typically conducted in buffer solutions at different pH values, such as pH 4.8 (to mimic the acidic environment of an infection site) and pH 7.4 (to simulate neutral physiological conditions).[3] A biphasic release pattern, with an initial burst followed by a sustained release, is often observed.[2]
-
Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity of the derivatives must be confirmed. MIC assays are performed against M. tuberculosis strains (e.g., H37Rv).[1] It is important to note that PZA's activity is highly pH-dependent, showing greater efficacy in acidic conditions (pH 5.5-5.8).[11][12][13]
-
Cellular Uptake Studies: To validate targeting strategies, studies using cell lines like alveolar macrophages can confirm the uptake of nanoparticle formulations.[2]
Q5: What key pharmacokinetic parameters should be monitored during in vivo studies?
In animal studies, the following pharmacokinetic parameters are essential for evaluating bioavailability:
-
Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.[4][14] The AUC₀₋₂₄ of at least 363 mg·h/liter has been associated with favorable treatment outcomes for PZA.[15]
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the blood.[16]
-
Time to Maximum Concentration (Tmax): The time at which Cmax is observed.[16]
-
Elimination Half-Life (t½): The time required for the drug concentration to decrease by half. Nanoparticle formulations have been shown to significantly extend the half-life of PZA.[4]
Q6: Which animal models are most appropriate for testing the efficacy and pharmacokinetics of PZA derivatives?
The murine (mouse) model is widely used and considered a standard for evaluating the in vivo activity of antituberculosis agents.[17] Mice are typically infected intravenously with M. tuberculosis, and treatment begins post-infection to assess the reduction in bacterial counts in organs like the spleen and lungs.[17] This model is also used for comprehensive biodistribution and pharmacokinetic studies following oral administration of new formulations.[5]
Troubleshooting Experimental Issues
Q7: My PZA derivative exhibits very poor solubility in aqueous media for in vitro testing. What are my options?
Poor aqueous solubility is a common hurdle. Consider the following approaches:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[10][18]
-
Use of Co-solvents: For initial screening, using a small percentage of a biocompatible organic solvent like DMSO or ethanol in your aqueous buffer can help dissolve the compound. However, be mindful of the solvent's potential effects on the assay.
-
pH Modification: PZA's solubility can be influenced by pH. Test the solubility of your derivative across a range of pH values to find the optimal condition for dissolution.
-
Formulation into Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the drug's release into an aqueous environment.[19]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively increasing their water solubility.[18]
Q8: My nanoparticle formulation shows low drug entrapment efficiency. How can this be improved?
Low entrapment efficiency (EE) means a significant portion of the drug is not being encapsulated. To troubleshoot this:
-
Optimize the Drug-to-Polymer Ratio: The ratio of the drug to the polymer is a critical factor. Systematically varying this ratio can help identify the optimal balance for maximum entrapment. An increase in polymer concentration often leads to better entrapment, but may also slow the drug release rate.[2]
-
Modify the Preparation Method: For emulsion-based techniques, factors like homogenization speed, sonication time, and the type/concentration of surfactant (e.g., Poloxamer, PVA) can significantly impact EE.[2]
-
Check Drug Solubility in the Organic Phase: During preparation methods like solvent evaporation, the drug must be fully soluble in the organic solvent used. If it is not, it may precipitate before being encapsulated. Consider switching to a solvent in which the drug is more soluble.
Q9: The in vitro release profile of my formulation shows a high initial "burst release," with most of the drug released in the first few hours. How can I achieve a more sustained profile?
A large burst release is often due to the drug being adsorbed to the surface of the nanoparticles rather than being fully entrapped.
-
Increase Polymer Concentration: A higher concentration of the encapsulating polymer can create a denser matrix, which slows the diffusion of the drug and reduces the burst effect.[2]
-
Wash the Nanoparticles: After preparation, thoroughly wash the nanoparticle suspension (e.g., by centrifugation and resuspension) to remove any unencapsulated or surface-adsorbed drug.
-
Use a Different Polymer: The choice of polymer and its molecular weight can influence the release profile. Polymers with higher hydrophobicity or higher molecular weight may provide a more sustained release.
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters for Free vs. Nanoparticle-Encapsulated Anti-TB Drugs
| Drug | Formulation | Elimination Half-Life (t½) | Absolute Bioavailability | Reference |
| Pyrazinamide | Free Drug (Oral/IV) | Detectable for 12-24 h | - | [4] |
| Pyrazinamide | PLGA Nanoparticles | 69.00 ± 4.80 h | 13.40 | [4] |
| Isoniazid | Free Drug (Oral/IV) | Detectable for 12-24 h | - | [4] |
| Isoniazid | PLGA Nanoparticles | 23.10 ± 2.00 h | 19.10 | [4] |
| Rifampicin | Free Drug (Oral/IV) | Detectable for 12-24 h | - | [4] |
| Rifampicin | PLGA Nanoparticles | 69.30 ± 4.00 h | 6.50 | [4] |
Table 2: Physicochemical Properties of Pyrazinamide Nanoparticle Formulations
| Nanocarrier System | Preparation Method | Average Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| Chitosan Nanoparticles | Ionic Gelation | 60 - 100 | Not specified | [3] |
| Eudragit RS-100 Nanoparticles | Double-Emulsion (W/O/W) Solvent Evaporation | 45.51 - 300.4 | Up to 80.9% | [2] |
| PLGA Nanoparticles | Multiple Emulsion | 186 - 290 | 68.0 ± 5.6% | [4] |
Key Experimental Protocols
Protocol 1: Preparation of PZA-Loaded Polymeric Nanoparticles (Double-Emulsion Solvent Evaporation)
This protocol is based on the methodology for preparing Eudragit-based nanoparticles.[2]
-
Preparation of Primary Emulsion (W/O):
-
Dissolve a specified amount of pyrazinamide (e.g., 100 mg) in an aqueous solution (e.g., distilled water). This is the internal aqueous phase (W).
-
Dissolve the polymer (e.g., Eudragit RS-100, 200 mg) in a water-immiscible organic solvent (e.g., dichloromethane). This is the oil phase (O).
-
Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil (W/O) primary emulsion.
-
-
Preparation of Double Emulsion (W/O/W):
-
Prepare an external aqueous phase containing a stabilizer (e.g., 1% w/v Poloxamer or PVA).
-
Add the primary emulsion to the external aqueous phase under continuous stirring or homogenization. This forms the double emulsion (W/O/W).
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent (dichloromethane) to evaporate.
-
As the solvent evaporates, the polymer will precipitate and encapsulate the internal aqueous droplets, forming solid nanoparticles.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with distilled water to remove the excess stabilizer and any unencapsulated drug.
-
Lyophilize (freeze-dry) the washed nanoparticles to obtain a dry powder for storage and characterization.
-
Protocol 2: In Vitro Drug Release Study
This protocol is adapted from studies on chitosan nanoparticles.[3]
-
Preparation of Release Media:
-
Prepare two buffer solutions: an acidic buffer (e.g., pH 4.8, acetate buffer) and a neutral buffer (e.g., pH 7.4, phosphate-buffered saline - PBS). These simulate the conditions at the infection site and in the systemic circulation, respectively.
-
-
Experimental Setup:
-
Accurately weigh a specific amount of PZA-loaded nanoparticles and place them into a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the sealed dialysis bag in a known volume of the release medium (e.g., 50 mL of pH 4.8 or pH 7.4 buffer) in a beaker.
-
Place the beaker in a shaking water bath maintained at 37°C to simulate body temperature.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and daily for up to 7 days), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the concentration of PZA in the collected samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[3]
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations
Caption: Workflow for enhancing PZA derivative bioavailability.
Caption: Pyrazinamide's mechanism of action and resistance.
Caption: Troubleshooting flowchart for low bioavailability.
References
- 1. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Characterization of Pyrazinamide Polymeric Nanoparticles for Pulmonary Tuberculosis: Efficiency for Alveolar Macrophage Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 11. Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioequivalence and Pharmacokinetic Evaluation of 2 Pyrazinamide Formulations in Healthy Chinese Adults: A Single‐Dose, Open‐Label, Randomized‐Sequence, 2×2 Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of Pyrazinamide (PZA) in Experimental Models
Disclaimer: Initial searches for "Orazamide" did not yield information on a specific drug with that name. Based on the phonetic similarity, this document has been prepared for Pyrazinamide (PZA) , a well-documented antibiotic for which off-target effects have been studied.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Pyrazinamide (PZA) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pyrazinamide?
A1: Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mycobacterium tuberculosis.[1][2][3] POA is thought to disrupt membrane potential and interfere with energy production in the bacteria.[2][3] More recent hypotheses suggest that POA inhibits coenzyme A synthesis by binding to the aspartate decarboxylase PanD, leading to its degradation.[1]
Q2: What are the known major off-target effects or side effects of Pyrazinamide in clinical use?
A2: The most significant side effects of Pyrazinamide, which can be considered off-target effects, are hepatotoxicity (liver injury) and hyperuricemia (an excess of uric acid in the blood), which can lead to gout.[4][5][6] Other reported side effects include nausea, loss of appetite, and joint or muscle pain.[6]
Q3: Are there any known off-target effects of Pyrazinamide on host cell signaling pathways?
A3: Yes, studies have suggested that Pyrazinamide can modulate host immune responses. For instance, PZA has been shown to reduce the release of pro-inflammatory cytokines in human monocytes and alter the expression of genes involved in TLR signaling pathways in mice.[7] Additionally, PZA-induced liver injury has been linked to the inhibition of the PI3K/Akt signaling pathway.[8]
Q4: In which experimental models have the effects of Pyrazinamide been studied?
A4: The activity and effects of Pyrazinamide have been evaluated in various in vitro and in vivo models. These include in vitro cultures of Mycobacterium tuberculosis and infected human monocytes.[7][9] Animal models, primarily murine (mouse) and guinea pig models of tuberculosis infection, have also been extensively used.[10][11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Pyrazinamide and suggests potential causes related to its off-target effects.
Issue 1: Unexpected changes in inflammatory cytokine levels in uninfected host cells treated with PZA.
-
Possible Cause: Pyrazinamide has been shown to modulate host immune responses, potentially through off-target effects on signaling pathways like the TLR signaling network.[7]
-
Troubleshooting Steps:
-
Validate Cytokine Panel: Ensure the observed changes are consistent across multiple related cytokines.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the effect is concentration-dependent.
-
Pathway Analysis: Investigate key nodes of inflammatory signaling pathways (e.g., NF-κB, MAPKs) to pinpoint the molecular target.
-
Issue 2: Observed cytotoxicity in host cells at concentrations expected to be non-toxic.
-
Possible Cause: While the primary target of PZA is in mycobacteria, high concentrations may have off-target effects on host cell viability, possibly linked to pathways like PI3K/Akt which are involved in cell survival.[8]
-
Troubleshooting Steps:
-
Confirm Drug Concentration: Verify the concentration of your PZA stock solution.
-
Cell Viability Assays: Use multiple, mechanistically different cell viability assays (e.g., MTS vs. LDH release) to confirm cytotoxicity.
-
Apoptosis Markers: Assess for markers of apoptosis (e.g., caspase activation, Annexin V staining) to understand the mechanism of cell death.
-
Issue 3: Inconsistent anti-mycobacterial activity in in vitro assays.
-
Possible Cause: The activity of Pyrazinamide is highly dependent on an acidic pH for the conversion to its active form, pyrazinoic acid.[1]
-
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your culture medium is acidic (optimally around 5.5) and stable throughout the experiment.
-
Bacterial Strain Verification: Confirm that the M. tuberculosis strain being used expresses a functional pyrazinamidase enzyme.
-
Control Compounds: Include control compounds with pH-independent mechanisms of action to ensure the assay system is working correctly.
-
Data Presentation
Table 1: In Vitro and In Vivo Activity of Pyrazinamide
| Parameter | Organism/Model | Condition | Value | Reference |
| MIC | M. tuberculosis | pH 5.5 | 20 µg/mL | [2] |
| Peak Serum Concentration | Human | 20-25 mg/kg dose | 30-50 µg/mL | [2] |
| Bactericidal Activity (Log10 CFU reduction) | Mouse Model | Human-equivalent dose | ~1.0 | [10][11] |
| Bactericidal Activity (Log10 CFU reduction) | Guinea Pig Model | Human-equivalent dose | ~1.0 | [10][11] |
Experimental Protocols
Protocol 1: Assessment of PZA's Effect on Host Cell Cytokine Production
-
Cell Culture: Plate primary human monocytes or a relevant cell line (e.g., THP-1) at a density of 1x10^6 cells/mL in a 24-well plate.
-
PZA Treatment: Treat the cells with varying concentrations of Pyrazinamide (e.g., 10 µg/mL, 50 µg/mL) and a vehicle control.[7]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using an ELISA or a multiplex bead-based assay.
-
Data Analysis: Normalize the cytokine levels to the vehicle control and perform statistical analysis.
Protocol 2: Evaluation of PZA-Induced Hepatotoxicity in a Murine Model
-
Animal Model: Use adult male C57BL/6 mice.
-
PZA Administration: Administer Pyrazinamide orally at a relevant dose (e.g., 150 mg/kg) daily for a specified period (e.g., 4 weeks).[12] Include a control group receiving the vehicle.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture and harvest the liver tissue.
-
Serum Analysis: Measure serum levels of liver enzymes (ALT, AST) to assess liver damage.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology.
-
Molecular Analysis: Homogenize the remaining liver tissue to extract proteins for Western blot analysis of key signaling proteins (e.g., p-Akt, Akt, Bax, Bcl-2) to investigate the involvement of the PI3K/Akt pathway.[8]
Visualizations
References
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Pyrazinamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Pyrazinamide Uses, Side Effects & Warnings [drugs.com]
- 7. Pyrazinamide enhances lipid peroxidation and antioxidant levels to induce liver injury in rat models through PI3k/Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent activity of pyrazinamide in animal models of intracellular and extracellular tuberculosis infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Synthesis of Pyrazinamide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazinamide analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazinamide analogs, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Amide Coupling Reactions
-
Question: I am performing an amide coupling reaction between pyrazinoic acid (or a derivative) and an amine, but I am observing very low to no yield of the desired pyrazinamide analog. What are the possible causes and how can I troubleshoot this?
-
Answer: Low yields in amide coupling reactions are a frequent challenge. Here are several factors to consider and troubleshoot:
-
Activation of the Carboxylic Acid: The carboxylic acid group of pyrazinoic acid needs to be activated to react with the amine. If the activation is incomplete, the reaction will not proceed efficiently.
-
Common Activating Agents: Standard coupling reagents include HATU, HBTU, EDC with HOBt, and T3P. If one reagent is failing, consider trying an alternative. For instance, if EDC/HOBt is not yielding the desired product, HATU or T3P might be more effective.[1][2]
-
Acid Chloride Formation: A common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] However, thionyl chloride is hazardous and its use is restricted in some regions.[5][6] Incomplete conversion to the acid chloride or side reactions can be an issue. Ensure anhydrous conditions, as these reagents are sensitive to moisture.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. Ensure the solvent is anhydrous, as water can quench the activated species.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction. The amount of base can be critical and may need optimization.
-
Temperature: Most amide coupling reactions are performed at room temperature, but some may require cooling (0 °C) or gentle heating to proceed to completion.
-
-
Nature of the Amine: Sterically hindered amines or electron-deficient anilines can be less reactive. In such cases, you may need to use more forcing conditions, such as higher temperatures or a more potent coupling reagent.
-
Ultrasound-Assisted Synthesis: Ultrasound has been shown to improve reaction rates and yields in the synthesis of pyrazinamide-isoniazid hybrids, reducing reaction times from hours to minutes.[7][8][9] This could be a viable option for improving efficiency.
-
Issue 2: Difficulty in Product Purification
-
Question: I have successfully synthesized my pyrazinamide analog, but I am facing challenges in purifying it from the reaction mixture. What are the common impurities and effective purification strategies?
-
Answer: Purification is a critical step, and several impurities can complicate the process.
-
Common Impurities:
-
Unreacted Starting Materials: Pyrazinoic acid and the starting amine may remain.
-
Coupling Reagent Byproducts: For example, if you use dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is notoriously difficult to remove by column chromatography. Filtering the reaction mixture through a pad of celite can help remove some of the precipitated DCU. Recrystallization from acetonitrile can also be effective in removing DCU.[2]
-
Side Products: Anhydride formation can occur if the activated carboxylic acid reacts with another molecule of the acid instead of the amine.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method. The choice of solvent system (e.g., ethyl acetate/hexane) is crucial for achieving good separation.[6]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent is found.
-
Acid-Base Extraction: If your product has different acidic/basic properties than the impurities, a liquid-liquid extraction can be a useful preliminary purification step.
-
-
Issue 3: Inconsistent Results with Microwave-Assisted Synthesis
-
Question: I am using microwave-assisted synthesis to accelerate my reactions, but the results are inconsistent. What factors should I pay close attention to?
-
Answer: Microwave synthesis can significantly shorten reaction times but requires careful control of parameters.
-
Temperature and Pressure Monitoring: Ensure that the temperature and pressure inside the sealed reaction vessel are accurately monitored and controlled. Hot spots can lead to decomposition of reactants or products.
-
Solvent Choice: The solvent's dielectric properties will affect how it heats in the microwave. Use solvents that are appropriate for microwave synthesis. Methanol is often used in the microwave-assisted synthesis of pyrazinamide analogs.
-
Reaction Time: While microwaves accelerate reactions, it's still possible to over-irradiate the mixture, leading to decomposition. Optimize the reaction time by monitoring the reaction progress using techniques like TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using the Yamaguchi esterification method for synthesizing pyrazinamide analogs?
A1: The Yamaguchi esterification is an alternative to using thionyl chloride for activating the carboxylic acid.[5][6] It involves using 2,4,6-trichlorobenzoyl chloride as the activating agent in the presence of a base like triethylamine and a catalyst like DMAP.[6] A key advantage is that it avoids the use of thionyl chloride, which is a hazardous and regulated chemical.[5][6] This method has been successfully used to synthesize a series of pyrazinamide analogs with yields ranging from 6% to 86%.[6]
Q2: Can I use pyrazinoic acid esters as an alternative starting material?
A2: Yes, pyrazinoic acid esters can be used as starting materials for the synthesis of pyrazinamide analogs through amidation. However, it's important to note that pyrazinoic acid esters themselves have been investigated as prodrugs of pyrazinoic acid.[10][11][12] These esters can be hydrolyzed by mycobacterial esterases to release the active pyrazinoic acid, potentially overcoming resistance mechanisms associated with pyrazinamide activation.[11][13]
Q3: How does the pH of the reaction medium affect the synthesis?
A3: While the synthesis itself is typically carried out under non-aqueous conditions, the pH is critically important for the biological activity of pyrazinamide and its analogs. Pyrazinamide is a prodrug that is converted to pyrazinoic acid, which is active in the acidic environment of the tuberculous granuloma.[14][15][16] Therefore, when designing and evaluating new analogs, it is crucial to consider their stability and activity at acidic pH.
Q4: What are some common side reactions to be aware of during amide bond formation?
A4: A common side reaction is the racemization of chiral centers, especially if you are using amino acid-based starting materials. The choice of coupling reagent and additives can influence the degree of racemization.[1] Another potential side reaction is the formation of an anhydride from the activated carboxylic acid, which can reduce the yield of the desired amide.
Data Presentation
Table 1: Comparison of Synthesis Methods for Pyrazinamide Analogs
| Synthesis Method | Key Reagents | Typical Solvents | Reported Yields | Advantages | Disadvantages |
| Thionyl Chloride | Pyrazinoic acid, Thionyl chloride (SOCl₂), Amine | Dichloromethane (DCM), Toluene | Variable | Well-established method | Use of hazardous and regulated SOCl₂ |
| Yamaguchi Esterification | Pyrazinoic acid, 2,4,6-Trichlorobenzoyl chloride, Triethylamine (TEA), DMAP, Amine | Tetrahydrofuran (THF) | 6% - 86%[6] | Avoids use of SOCl₂ | May require optimization for different substrates |
| Microwave-Assisted | 3-chloropyrazine-2-carboxamide, Benzylamine, Pyridine | Methanol | Average 70% | Rapid reaction times (minutes vs. hours) | Requires specialized equipment, potential for decomposition |
| Ultrasound-Assisted | Pyrazinamide, N,N-dimethylformamide dimethyl acetal | Acetonitrile | up to 95%[9] | Improved yields and shorter reaction times | May not be suitable for all substrates |
Table 2: Antimycobacterial Activity of Selected Pyrazinamide Analogs
| Compound | Modification | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| Pyrazinamide | - | 12.5[4] | [4] |
| N-(2-morpholinoethyl)pyrazine-2-carboxamide | Addition of a morpholinoethyl group | 8.0[17] | [17] |
| Pyrazinamide-isoniazid hybrid | Hybrid with isoniazid | 0.025 mM (at pH 6.0 and 6.7)[8] | [8] |
| 5-Chloropyrazinamide | Substitution with chlorine at position 5 | - | [18] |
| N-(4-ethylphenyl)pyrazine-2-carboxamide | N-substitution with 4-ethylphenyl group | < 6.25 | [6] |
| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-chloro and N-(4-chlorophenyl) substitution | MIC < 6.25 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using Thionyl Chloride
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 2.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the conversion to the acid chloride is complete (monitor by TLC or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: General Procedure for Yamaguchi Esterification
-
Dissolve pyrazine-2-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, dissolve the desired amine (1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) in anhydrous THF.
-
Add the amine solution to the reaction mixture.
-
Stir the reaction at room temperature overnight or heat to reflux if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
References
- 1. hepatochem.com [hepatochem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [scielo.org.co]
- 8. Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [scielo.org.co]
- 9. Pyrazinamide–isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [redalyc.org]
- 10. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. researchgate.net [researchgate.net]
- 13. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Adverse Effects of Long-Term Pyrazinamide Use
Disclaimer: The initial request specified "Orazamide." However, public data on the long-term use and associated adverse effects of this compound is scarce, making it impossible to generate the detailed technical support content requested. It is highly likely that "this compound" was a typographical error for "Pyrazinamide," a widely used antituberculosis drug with a well-documented profile of long-term use and associated adverse effects. This technical support center, therefore, focuses on Pyrazinamide.
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on troubleshooting and mitigating the adverse effects associated with the long-term use of Pyrazinamide in experimental and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects associated with long-term Pyrazinamide (PZA) use?
A1: The most frequently reported adverse effects of long-term PZA administration are hepatotoxicity (liver injury), hyperuricemia (which can lead to gout), gastrointestinal disturbances, and arthralgia (joint pain).[1][2] Mild skin rashes, nausea, and anorexia are also common.[1][2]
Q2: How does Pyrazinamide cause hepatotoxicity?
A2: Pyrazinamide is a prodrug converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mycobacterium tuberculosis. In the human liver, PZA is metabolized into POA and 5-hydroxypyrazinoic acid.[3] These metabolites are believed to induce oxidative stress and mitochondrial dysfunction, leading to hepatocellular injury.[4][5] The exact mechanism is not fully elucidated but appears to be dose-related and may involve the inhibition of fatty acid synthase I and disruption of membrane potential.[6]
Q3: What is the mechanism behind PZA-induced hyperuricemia and arthralgia?
A3: Pyrazinamide and its metabolites inhibit the renal excretion of urates.[1] This leads to an accumulation of uric acid in the blood (hyperuricemia). When uric acid levels exceed the saturation point, urate crystals can deposit in the joints, causing inflammatory arthritis, commonly known as gout. This manifests as arthralgia, or joint pain.[1]
Q4: Are there any known risk factors for developing PZA-related adverse effects?
A4: Yes, several risk factors have been identified. These include pre-existing liver disease, alcohol abuse, advanced age, and co-administration with other hepatotoxic drugs like rifampin.[1][6][7] Patients over 60 are at a significantly higher risk for serious adverse events, particularly gastrointestinal intolerance.[3]
Q5: Can PZA be used in patients with renal insufficiency?
A5: Yes, but with dose adjustments. For patients with renal insufficiency, the recommended dosage is typically 25 mg/kg administered three times a week.[8] Close monitoring of renal function and uric acid levels is crucial in this population.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments or clinical studies involving long-term PZA administration.
Issue 1: Elevated Liver Enzymes in an Experimental Animal Model
-
Problem: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are significantly elevated in animals receiving PZA.
-
Possible Causes:
-
Dose-dependent hepatotoxicity: The administered dose of PZA may be too high for the specific animal model.[6]
-
Interaction with other compounds: Co-administration of other potentially hepatotoxic agents.[9]
-
Underlying hepatic condition: The animal model may have a pre-existing, undiagnosed liver condition.
-
-
Troubleshooting Steps:
-
Verify Dosage: Double-check the dosage calculations and administration protocol. The recommended daily dose in humans is 15-30 mg/kg.[10] Animal model dosages may vary.
-
Review Concomitant Medications: Identify all other substances being administered to the animals and assess their potential for hepatotoxicity.
-
Reduce Dose or Discontinue: Consider reducing the PZA dose or temporarily discontinuing treatment to see if enzyme levels normalize.
-
Histopathological Analysis: At the end of the experiment, perform a thorough histopathological examination of liver tissue to assess the extent of necrosis, inflammation, and steatosis.
-
Administer Hepatoprotective Agents: In some research contexts, co-administration of N-acetylcysteine (NAC) has shown protective effects against anti-TB drug-induced liver injury in animal models.[6]
-
Issue 2: Unexpectedly High Incidence of Gouty Arthritis in a Clinical Study Cohort
-
Problem: A higher-than-expected number of study participants are developing acute gouty arthritis.
-
Possible Causes:
-
Hyperuricemia: PZA is known to cause hyperuricemia, which can precipitate gout.
-
Dehydration: Insufficient fluid intake can exacerbate hyperuricemia.
-
Dietary Factors: A diet high in purines can contribute to elevated uric acid levels.
-
Undiagnosed Renal Impairment: Participants may have underlying renal issues affecting urate excretion.
-
-
Troubleshooting Steps:
-
Monitor Uric Acid Levels: Implement regular monitoring of serum uric acid levels for all participants.
-
Patient Education: Counsel participants on the importance of adequate hydration and a low-purine diet.
-
Pharmacological Intervention: For symptomatic hyperuricemia, consider treatment with urate-lowering therapies, such as allopurinol, though be aware that PZA can antagonize the effect of probenecid.[2]
-
Discontinuation Criteria: PZA should be discontinued if a patient develops acute gouty arthritis accompanied by hyperuricemia.[1]
-
Quantitative Data on Adverse Effects
The following tables summarize the incidence of key adverse effects associated with Pyrazinamide.
| Adverse Effect | Incidence Rate | Notes |
| Hepatotoxicity | 2.7% - 4.7% | Incidence can be higher when co-administered with other hepatotoxic drugs.[3][7] |
| Cutaneous Reactions | 3.6% | Includes rashes, urticaria, and pruritus.[3] |
| GI Intolerance | 2.9% | Includes nausea, vomiting, and anorexia.[3] |
| Arthralgia | 1% - 10% (mild) | Frequently reported, often manageable.[1] |
| Hyperuricemia | Common | Often asymptomatic, but can lead to gout.[2] |
Table 1: Incidence of Serious Adverse Events (SAEs) in Patients Treated with First-Line Anti-TB Medication, with PZA being a major contributor.[3]
| Parameter | Value |
| Median Onset of SAEs due to PZA | 22.0 days |
| PZA as causative drug for Hepatotoxicity | 87.1% of cases |
| PZA as causative drug for GI Intolerance | 76.1% of cases |
| PZA as causative drug for Cutaneous Reactions | 40.4% of cases |
Table 2: Characteristics of PZA-induced Serious Adverse Events (SAEs).[3]
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity
-
Baseline Assessment: Before initiating long-term PZA administration, establish baseline values for serum ALT, AST, bilirubin, and alkaline phosphatase.
-
Routine Monitoring:
-
For asymptomatic individuals without risk factors, clinical monitoring for symptoms of hepatotoxicity (e.g., nausea, vomiting, jaundice, malaise) is recommended.
-
For individuals with pre-existing liver disease or other risk factors, perform liver function tests (LFTs) every 2-4 weeks for the first two months of therapy, and then as clinically indicated.
-
-
Action Thresholds:
-
Discontinue PZA if ALT levels rise to more than three times the upper limit of normal (ULN) in a symptomatic patient.
-
Discontinue PZA if ALT levels rise to more than five times the ULN in an asymptomatic patient.[7]
-
-
Drug Rechallenge (if necessary): If PZA is discontinued due to suspected hepatotoxicity in a multi-drug regimen, a drug rechallenge protocol may be initiated after LFTs return to normal. This should be done under strict medical supervision, reintroducing one drug at a time.
Protocol 2: Monitoring for Hyperuricemia
-
Baseline Assessment: Measure baseline serum uric acid levels before starting PZA.
-
Routine Monitoring: Monitor serum uric acid levels monthly for the first two months, and then every 2-3 months thereafter, or if the patient develops symptoms of arthralgia.
-
Management:
-
For asymptomatic hyperuricemia, advise the patient on lifestyle modifications such as increased fluid intake and a low-purine diet.
-
If acute gout develops, discontinue PZA and manage the gout attack with appropriate anti-inflammatory agents.
-
Visualizations
References
- 1. Pyrazinamide (Pyrazinamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Pyrazinamide - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 3. The high incidence of severe adverse events due to pyrazinamide in elderly patients with tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrazinamide (Z) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Pyrazinamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Validation & Comparative
A Comparative Analysis of Pyrazinamide and Novel Tuberculosis Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the established tuberculosis (TB) drug, Pyrazinamide, and a selection of promising new drug candidates: Bedaquiline, Delamanid, Pretomanid, Sutezolid, and Telacebec. The following sections detail their mechanisms of action, quantitative efficacy, safety profiles, and the experimental protocols used to generate this data.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy, as well as the safety profiles of Pyrazinamide and the new TB drug candidates.
Table 1: In Vitro Efficacy against Mycobacterium tuberculosis
| Drug | Mechanism of Action | MIC Range (μg/mL) against Drug-Susceptible Strains | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Pyrazinamide | Prodrug converted to pyrazinoic acid; disrupts membrane potential and inhibits fatty acid synthase I.[1] | 32 - >2,048 (at neutral pH, activity is pH-dependent) | - | - |
| Bedaquiline | Inhibits mycobacterial ATP synthase.[2] | 0.002 - 0.06 | 0.03 | - |
| Delamanid | Inhibits mycolic acid synthesis.[1][3] | 0.001 - 0.05 | 0.004 | 0.012 |
| Pretomanid | Inhibits mycolic acid synthesis and acts as a respiratory poison.[4][5] | - | - | - |
| Sutezolid | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] | - | 0.125 | 0.25 |
| Telacebec (Q203) | Inhibits the cytochrome bc1 complex, leading to ATP depletion.[7][8] | - | 0.0027 (nM) | - |
Table 2: Efficacy in Animal Models of Tuberculosis
| Drug | Animal Model | Dosing Regimen | Key Efficacy Findings |
| Pyrazinamide | Murine | 150 mg/kg, 5 days/week for 4 weeks | Active against isolates with MICs ≤ 256 μg/mL. |
| Bedaquiline | Murine | 25 mg/kg (in combination) | In combination with Delamanid and Linezolid, achieved lung culture negativity at 8 weeks.[9] A long-acting injectable formulation showed activity for up to 12 weeks.[10] |
| Delamanid | Murine, Guinea Pig | 2.5 mg/kg (in combination with Bedaquiline and Linezolid) | Combination therapy was more effective than the standard HRZE regimen.[9] |
| Pretomanid | Murine | - | Active against both replicating and static M. tuberculosis.[11] |
| Sutezolid | Murine | - | In combination with Bedaquiline and Pretomanid, showed superior sterilizing activity to the first-line regimen. |
| Telacebec (Q203) | Murine | 5 and 10 mg/kg | Rendered most mouse footpads culture-negative in 2 weeks.[12] |
Table 3: Safety and Tolerability Profile from Clinical Trials
| Drug | Common Adverse Events | Serious Adverse Events |
| Pyrazinamide | Liver injury, arthralgias, anorexia, nausea, vomiting.[1] | Severe hepatic damage.[13] |
| Bedaquiline | Nausea, headache, arthralgia, increased liver enzymes. | Increased mortality was observed in some trials, QT prolongation. |
| Delamanid | Nausea, vomiting, dizziness, QT prolongation.[1] | - |
| Pretomanid | Nerve damage, acne, vomiting, headache, low blood sugar, diarrhea, liver inflammation.[11] | - |
| Sutezolid | Mild nausea, dizziness, and headache at lower doses; moderate gastrointestinal effects at higher doses.[14] Transient, asymptomatic elevations in liver enzymes. | No serious adverse events leading to discontinuation in a single ascending dose study. |
| Telacebec (Q203) | Favorable safety and tolerability in Phase 1 trials. | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Microplate Alamar Blue Assay (MABA)
-
M. tuberculosis Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading Results: After further incubation for 24-48 hours, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Murine Model of Tuberculosis Chemotherapy
Protocol: Chronic Infection Model
-
Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv. The infection is allowed to establish for 4-6 weeks to enter a chronic phase.
-
Treatment Initiation: Treatment with the test compounds, administered by oral gavage, begins after the establishment of chronic infection.
-
Dosing Regimen: Drugs are administered daily or as specified in the study design for a defined period (e.g., 4-8 weeks).
-
Assessment of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is determined to quantify the bacterial load.
-
Relapse Studies: To assess sterilizing activity, a cohort of mice is held for a period after treatment completion (e.g., 3 months) to determine the rate of disease relapse.
Visualizing Mechanisms and Workflows
Mechanisms of Action of TB Drug Candidates
Caption: Mechanisms of action for Pyrazinamide and new TB drug candidates.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating anti-TB drug efficacy in a murine model.
References
- 1. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. The effect of growth rate on pyrazinamide activity in Mycobacterium tuberculosis - insights for early bactericidal activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis | PLOS One [journals.plos.org]
- 11. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Cross-Resistance Between Pyrazinamide and Other Antitubercular Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between pyrazinamide (PZA) and other key antitubercular agents. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to aid in research and development efforts.
Overview of Pyrazinamide Resistance
Pyrazinamide is a crucial first-line antituberculosis drug, unique in its ability to kill semi-dormant tubercle bacilli in acidic environments.[1] Resistance to PZA is primarily caused by mutations in the pncA gene, which encodes the pyrazinamidase enzyme responsible for converting PZA into its active form, pyrazinoic acid (POA).[1][2] Mutations in other genes, such as rpsA (ribosomal protein S1) and panD (aspartate decarboxylase), have also been implicated in PZA resistance, although less frequently.[3] The prevalence of PZA resistance is significantly higher in multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis isolates compared to drug-susceptible isolates.[4][5]
Quantitative Cross-Resistance Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various antitubercular drugs against PZA-susceptible and PZA-resistant Mycobacterium tuberculosis strains. It is important to note that a direct correlation and a universal cross-resistance pattern between PZA and other drugs is not consistently observed, and resistance to other agents is often linked to their own specific resistance mechanisms. However, high rates of co-resistance are observed, particularly in MDR-TB strains.
Table 1: MICs of First-Line Antitubercular Agents against PZA-Susceptible and PZA-Resistant M. tuberculosis
| Antitubercular Agent | PZA-Susceptible M. tuberculosis MIC Range (µg/mL) | PZA-Resistant M. tuberculosis MIC Range (µg/mL) | Fold Change in MIC (Approx.) | Notes |
| Pyrazinamide (PZA) | ≤12.5 - 100 | >100 - >2048 | >8 - >20 | Resistance is defined by high MICs to PZA itself. |
| Isoniazid (INH) | 0.01 - 0.25 | Variable, often ≥1.0 in MDR strains | Highly Variable | PZA resistance is frequently found in INH-resistant (MDR) strains, but this is due to co-existing resistance mechanisms, not direct cross-resistance.[6][7] |
| Rifampicin (RIF) | 0.05 - 1.0 | Variable, often ≥1.0 in MDR strains | Highly Variable | Similar to INH, co-resistance is common in MDR-TB, but not a direct result of PZA resistance mechanisms.[3][6] |
| Ethambutol (EMB) | 0.5 - 2.0 | Variable, often higher in MDR strains | Highly Variable | Increased PZA resistance is seen in isolates also resistant to ethambutol.[8] |
Table 2: MICs of Second-Line and Newer Antitubercular Agents against PZA-Susceptible and PZA-Resistant M. tuberculosis
| Antitubercular Agent | PZA-Susceptible M. tuberculosis MIC Range (µg/mL) | PZA-Resistant M. tuberculosis MIC Range (µg/mL) | Fold Change in MIC (Approx.) | Notes |
| Ofloxacin (a Fluoroquinolone) | 0.25 - 2.0 | Variable, often higher in MDR/XDR strains | Highly Variable | PZA resistance is associated with resistance to fluoroquinolones in MDR/XDR strains due to accumulation of resistance mutations.[5] |
| Moxifloxacin (a Fluoroquinolone) | 0.06 - 0.5 | Variable, often higher in MDR/XDR strains | Highly Variable | Similar to Ofloxacin, co-resistance is common in highly resistant strains.[9] |
| Bedaquiline | ~0.03 - 0.12 | Generally no significant change due to pncA mutations | ~1 | Cross-resistance with bedaquiline is not typically observed with PZA resistance. However, co-resistance can occur in MDR strains.[8][10] |
| Clofazimine | ~0.06 - 0.25 | Generally no significant change due to pncA mutations | ~1 | Cross-resistance between bedaquiline and clofazimine is known, but this is not directly linked to the primary mechanisms of PZA resistance.[11][12] |
| Linezolid | ~0.25 - 1.0 | Generally no significant change due to pncA mutations | ~1 | Co-resistance can be present in highly drug-resistant isolates.[10] |
Experimental Protocols
Phenotypic Susceptibility Testing: BACTEC MGIT 960 System
The BACTEC Mycobacteria Growth Indicator Tube (MGIT) 960 system is a common method for PZA susceptibility testing.
-
Principle: The assay is a broth-based method that compares the growth of M. tuberculosis in a drug-containing tube to a drug-free control tube. The MGIT tubes contain a fluorescent indicator embedded in silicone at the bottom. Oxygen consumption by metabolically active bacteria diminishes the fluorescence, which is monitored automatically by the instrument.
-
Media: The MGIT PZA assay uses a modified Middlebrook 7H9 broth at an acidic pH of approximately 5.9, which is necessary for the activity of PZA. The medium is supplemented with a growth supplement containing bovine albumin, dextrose, and polyoxyethylene stearate.
-
Procedure:
-
A standardized inoculum of the M. tuberculosis isolate is prepared.
-
For the direct test, a processed sputum sample is used, while the indirect test uses a suspension from a cultured isolate.
-
The control tube is inoculated with a 1:10 dilution of the inoculum, and the drug-containing tube (with a critical concentration of 100 µg/mL PZA) is inoculated with the undiluted inoculum.
-
The tubes are placed in the BACTEC MGIT 960 instrument and incubated at 37°C.
-
The instrument continuously monitors the tubes for an increase in fluorescence, indicating bacterial growth.
-
The time to positivity of the drug-containing tube is compared to that of the control tube to determine susceptibility or resistance.
-
Genotypic Susceptibility Testing: pncA Gene Sequencing
Sanger sequencing of the pncA gene is the gold standard for identifying mutations associated with PZA resistance.
-
Principle: This method involves amplifying the entire pncA gene and its promoter region from M. tuberculosis genomic DNA and then determining the nucleotide sequence. The obtained sequence is compared to the wild-type sequence of a reference strain (e.g., H37Rv) to identify any mutations.
-
Procedure:
-
DNA Extraction: Genomic DNA is extracted from a cultured M. tuberculosis isolate.
-
PCR Amplification: The pncA gene and its flanking regions are amplified using specific primers. A typical PCR reaction mixture includes the template DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer. The cycling parameters generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs.
-
Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis on an automated DNA sequencer.
-
Sequence Analysis: The resulting sequence data is analyzed using software to identify any differences (mutations) compared to the reference pncA sequence.
-
Visualizations
Pyrazinamide Activation and Resistance Pathway
Caption: Pyrazinamide activation and primary resistance mechanisms in M. tuberculosis.
Experimental Workflow for Cross-Resistance Assessment
References
- 1. Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazinamide resistance in rifampicin discordant tuberculosis | PLOS One [journals.plos.org]
- 4. Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotext.com [biotext.com]
- 7. brieflands.com [brieflands.com]
- 8. Pyrazinamide Susceptibility and pncA Mutation Profiles of Mycobacterium tuberculosis among Multidrug-Resistant Tuberculosis Patients in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wild-Type and Non-Wild-Type Mycobacterium tuberculosis MIC Distributions for the Novel Fluoroquinolone Antofloxacin Compared with Those for Ofloxacin, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mycobacterium tuberculosis pncA Polymorphisms That Do Not Confer Pyrazinamide Resistance at a Breakpoint Concentration of 100 Micrograms per Milliliter in MGIT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Head-to-Head Comparison of Pyrazinamide Analogs in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various pyrazinamide (PZA) analogs evaluated in preclinical models for the treatment of tuberculosis (TB). The following sections detail the performance of these analogs, supported by experimental data, to aid in the identification of promising next-generation anti-tubercular agents.
Pyrazinamide is a critical first-line drug against Mycobacterium tuberculosis (Mtb), known for its potent sterilizing activity against non-replicating bacilli. However, the emergence of PZA-resistant strains necessitates the development of novel analogs that can overcome resistance and potentially offer improved efficacy and safety profiles. This guide summarizes the preclinical data for several PZA analogs, focusing on their in vitro activity and, where available, their in vivo efficacy in animal models of TB.
Mechanism of Action: The Pyrazinamide Pathway
Pyrazinamide is a prodrug that requires activation within the mycobacterial cell. The canonical pathway involves the conversion of PZA to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA). POA is believed to exert its antimycobacterial effect by disrupting membrane potential and inhibiting the trans-translation process, which is crucial for bacterial survival under stress conditions. A key target of POA is the Ribosomal Protein S1 (RpsA) and more recently, it has been shown to induce the degradation of the PanD enzyme, which is essential for coenzyme A biosynthesis. Resistance to PZA is most commonly associated with mutations in the pncA gene, preventing the conversion of PZA to POA.
Caption: Mechanism of action of Pyrazinamide (PZA).
In Vitro Activity of Pyrazinamide Analogs
The in vitro antimycobacterial activity of PZA analogs is a primary indicator of their potential. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of Mtb. The activity of PZA is pH-dependent, with greater efficacy observed at an acidic pH, which mimics the environment of the phagolysosome where Mtb resides.
| Compound | Mtb Strain | pH | MIC (µg/mL) | Reference |
| Pyrazinamide (PZA) | H37Rv | 5.9 | 100 | [1] |
| H37Rv (PZA-susceptible) | 5.9 | >100 | [2] | |
| 5-Chloro-pyrazinamide | H37Rv | Neutral | 12.5 - 25 | [2] |
| Pyrazinoic Acid (POA) | H37Rv | 5.9 | 100 | [1] |
| Pyrazinoic Acid n-Octyl Ester | H37Rv | 5.9 | 20 | [1] |
| PZA-resistant clinical isolate | 5.9 | 20 | [1] | |
| Pyrazinoic Acid Pivaloyloxymethyl Ester | H37Rv | 5.9 | 20 | [1] |
| PZA-resistant clinical isolate | 5.9 | 20 | [1] | |
| Pyrazine Thiocarboxamide | H37Rv | - | Not specified | [3] |
| N-hydroxymethyl Pyrazine Thiocarboxamide | H37Rv | - | Not specified | [3] |
In Vivo Efficacy of Pyrazinamide Analogs in Preclinical Models
Animal models of tuberculosis, primarily murine models, are essential for evaluating the in vivo efficacy of new drug candidates. The key outcome measured is the reduction in bacterial load, typically expressed as a decrease in colony-forming units (CFU) in the lungs and spleen.
| Compound | Animal Model | Mtb Strain | Dose & Route | Treatment Duration | Change in Log10 CFU (Lungs) | Reference |
| Pyrazinamide (PZA) | Mouse (BALB/c) | H37Rv | 150 mg/kg, oral | 4 weeks | -1.0 | [4] |
| 5-Chloro-pyrazinamide | Mouse (BALB/c) | H37Rv | up to 150 mg/kg, oral | 8 weeks | No significant activity | [2] |
| Pyrazinoic Acid Esters (PAEs) | Guinea Pig | H37Rv | Inhaled | 4 weeks | Significant reduction vs. untreated | [5] |
Note: While in vitro studies identified pyrazine thiocarboxamide and N-hydroxymethyl pyrazine thiocarboxamide as promising candidates, published in vivo efficacy data from preclinical animal models could not be located at the time of this review.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of PZA and its analogs against M. tuberculosis is the broth microdilution method.
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Drug Solutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in 96-well microplates containing Middlebrook 7H9 broth, often supplemented with OADC (oleic acid-albumin-dextrose-catalase). For PZA and its analogs, the pH of the medium is crucial and is typically adjusted to be acidic (e.g., 5.9) or neutral depending on the experimental design.
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv) is prepared and its density is adjusted to a McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration that inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin, which changes color in the presence of metabolically active cells.
Murine Model of Tuberculosis for Efficacy Testing
The murine model is a standard for in vivo testing of anti-TB drugs.
Caption: Murine model experimental workflow.
Protocol:
-
Infection: Mice (e.g., BALB/c strain) are infected with a low dose of aerosolized M. tuberculosis H37Rv to establish a pulmonary infection.
-
Establishment of Chronic Infection: The infection is allowed to become established over a period of several weeks (e.g., 4 weeks).
-
Treatment: Treatment with the test compounds, vehicle control, and positive controls (e.g., PZA) is initiated. Drugs are typically administered daily or five times a week by oral gavage for a specified duration (e.g., 4 to 8 weeks).
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on selective agar medium (e.g., Middlebrook 7H11). The plates are incubated at 37°C for 3-4 weeks, after which the colonies are counted to determine the number of viable bacteria (CFU) per organ.
Conclusion
The preclinical evaluation of PZA analogs has identified several promising candidates. Pyrazinoic acid esters, in particular, have demonstrated potent in vitro activity against both PZA-susceptible and -resistant strains of M. tuberculosis, with promising in vivo efficacy in a guinea pig model.[1][5] In contrast, 5-chloro-pyrazinamide, despite showing good in vitro activity, did not translate to in vivo efficacy in a murine model.[2] For other analogs, such as the pyrazine thiocarboxamides, in vivo data remains to be published.[3]
This guide highlights the importance of comprehensive preclinical evaluation, including both in vitro and in vivo studies, to identify the most promising PZA analogs for further development. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of TB drug discovery. Future studies should focus on conducting head-to-head in vivo comparisons of the most promising analogs to select the best candidates for clinical development.
References
- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazinamide Analogs | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Pyrazinamide Targets Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic approaches for validating novel targets of Pyrazinamide (PZA), a critical first-line antituberculosis drug. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the Mycobacterium tuberculosis enzyme pyrazinamidase (PZase), encoded by the pncA gene. While mutations in pncA are the primary cause of PZA resistance, the complete mechanism of action and the full spectrum of POA's cellular targets remain partially understood. This ambiguity presents a significant opportunity for the discovery and validation of novel targets to overcome growing drug resistance.
Genetic methods, such as transposon sequencing (Tn-seq) and CRISPR-based screens, offer powerful, unbiased platforms for identifying genes that modulate drug susceptibility. These approaches provide a functional readout in a living cell context, offering distinct advantages over traditional biochemical methods. This guide compares these genetic strategies, presents experimental data from a genome-wide screen, and provides detailed protocols to aid in the design of future target validation studies.
Comparative Analysis: Genetic vs. Alternative Target Validation Approaches
Validating drug targets is a critical step in drug development. Genetic approaches provide a systematic and unbiased way to identify and confirm the role of specific genes in a drug's mechanism of action.
| Feature | Genetic Approaches (e.g., Tn-seq, CRISPR Screens) | Alternative Approaches (e.g., Biochemical Assays, Candidate Gene Sequencing) |
| Principle | Unbiased, genome-wide functional interrogation. Identifies genes whose perturbation (knockout or modification) confers drug resistance or sensitivity. | Hypothesis-driven. Focuses on known pathways or purified proteins. Measures direct binding or inhibition of a specific target. |
| Discovery Power | High potential for discovering novel, unexpected targets and pathways. | Limited to known or suspected targets. Low potential for novel discovery. |
| Cellular Context | In-vivo or in-cellulo validation provides insights within a complex biological system. | In-vitro assays may not fully recapitulate the cellular environment. |
| Primary Output | A ranked list of genes functionally linked to the drug's effect. | Quantitative measures of binding affinity (Kd) or inhibitory concentration (IC50) for a single protein. |
| Common Use Case | Initial target discovery, understanding resistance mechanisms, identifying synergistic targets. | Target confirmation, lead optimization, structure-activity relationship (SAR) studies. |
| Example | A genome-wide CRISPR screen identifies that knockout of the sigE gene confers PZA resistance, implicating the cell envelope stress response pathway. | An in-vitro assay shows that POA directly inhibits the enzymatic activity of the PanD protein. |
Identifying Novel PZA Targets via Transposon Sequencing
A recent genome-wide transposon sequencing (Tn-seq) screen was conducted to identify new genetic determinants of PZA susceptibility in Mycobacterium tuberculosis. The study identified several genes where transposon insertion led to resistance to pyrazinoic acid (POA), suggesting these genes are essential for PZA's mechanism of action.[1] These findings point toward the cell envelope stress response, orchestrated by the sigma factor SigE, as a key pathway governing PZA's efficacy.[2][3][4][5][6]
The table below summarizes a selection of genes identified in the Tn-seq screen where mutations were associated with POA resistance.
| Gene | Function | Fold Change of Resistant Mutants (POA vs. Control) | p-value |
| sigE | Extracytoplasmic function (ECF) sigma factor, regulates cell envelope stress response | 15.8 | < 0.001 |
| rseA | Anti-sigma factor for SigE (negative regulator) | 0.1 | < 0.001 |
| clpC1 | ATP-dependent protease, involved in degrading RseA | 8.9 | < 0.01 |
| ponA1 | Penicillin-binding protein (peptidoglycan synthesis) | 7.5 | < 0.01 |
| murA | UDP-N-acetylglucosamine 1-carboxyvinyltransferase (peptidoglycan synthesis) | 6.2 | < 0.01 |
| panD | Aspartate decarboxylase (Coenzyme A synthesis) | 5.5 | < 0.05 |
Data adapted from Peterson et al. (2022). Fold change represents the enrichment of transposon insertions in the specified gene in the POA-resistant population compared to a non-selected control population.
These results strongly suggest that an intact and responsive cell envelope stress pathway is required for PZA to be effective. Genes like sigE and clpC1, which promote this stress response, are required for susceptibility, while the negative regulator rseA is not.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in PZA target validation.
Caption: Proposed signaling pathway for Pyrazinamide action.
Caption: Experimental workflow for a Transposon Sequencing (Tn-seq) screen.
Caption: Logical framework for identifying drug targets via genetic screens.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of target validation experiments.
Protocol 1: Transposon Sequencing (Tn-seq) for POA Resistance
This protocol is adapted from the methodology used to identify genes associated with PZA/POA susceptibility.[1]
-
Generation of Transposon Mutant Library:
-
Electroporate Mycobacterium tuberculosis (e.g., H37Rv strain) with a plasmid carrying a himar1 transposon.
-
Select for successful transformants on appropriate antibiotic-containing solid medium (e.g., 7H10 agar with kanamycin).
-
Pool all resulting colonies (typically >50,000) to create a diverse mutant library.
-
-
Selection with Pyrazinoic Acid (POA):
-
Grow the pooled transposon library in liquid medium (e.g., 7H9 broth) to mid-log phase.
-
Divide the culture. One part will serve as the non-selected control, from which genomic DNA is immediately harvested.
-
Inoculate the second part into a selective medium containing a specific concentration of POA (e.g., 40 µg/mL) at a pH of 6.6.
-
Incubate the selective culture until significant growth of resistant mutants is observed.
-
-
Genomic DNA Extraction and Sequencing Preparation:
-
Harvest cells from both the control and POA-selected populations.
-
Extract high-quality genomic DNA from both samples.
-
Fragment the genomic DNA by sonication.
-
Specifically amplify the transposon-genome junctions using semi-arbitrary PCR.
-
Ligate sequencing adapters to the amplified fragments.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).
-
Align the resulting reads to the M. tuberculosis reference genome to map the precise location of each transposon insertion.
-
Count the number of unique insertion sites within each gene for both the control and POA-selected samples.
-
Perform statistical analysis to identify genes that are significantly enriched or depleted of transposon insertions in the POA-selected sample compared to the control. Enrichment indicates that disruption of the gene confers a fitness advantage (resistance).
-
Protocol 2: General CRISPR Knockout Screen for Drug Resistance
This protocol outlines a general workflow for using a pooled CRISPR-Cas9 library to identify genes that confer resistance to a compound of interest.
-
Library Transduction:
-
Select a suitable host cell line that expresses the Cas9 nuclease.
-
Transduce the cells with a pooled lentiviral single-guide RNA (sgRNA) library targeting the entire genome at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Select for successfully transduced cells using an appropriate marker (e.g., puromycin).
-
-
Drug Selection:
-
Expand the library of knockout cells.
-
Harvest a portion of the cells as the initial timepoint (T0) reference sample.
-
Treat the remaining cells with the drug of interest (e.g., PZA) at a concentration that inhibits growth but is not completely lethal (e.g., IC50).
-
Culture the cells under drug pressure for a sufficient period (e.g., 10-14 days) to allow for the enrichment of resistant genotypes.
-
-
Sample Processing and Sequencing:
-
Harvest the surviving cell population.
-
Extract genomic DNA from the T0 and the drug-treated samples.
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Perform deep sequencing on the amplified sgRNA cassettes.
-
-
Data Analysis:
-
Count the reads for each unique sgRNA in both the T0 and drug-treated samples.
-
Normalize the read counts.
-
Calculate the log2 fold change in abundance for each sgRNA between the drug-treated and T0 samples.
-
Use statistical models (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly enriched in the drug-treated population. These enriched "hits" represent genes whose knockout confers drug resistance.
-
References
- 1. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis [ugspace.ug.edu.gh]
- 5. journals.asm.org [journals.asm.org]
- 6. experts.umn.edu [experts.umn.edu]
Comparative metabolomics of Pyrazinamide-susceptible and resistant strains
For researchers, scientists, and drug development professionals, understanding the metabolic adaptations of Mycobacterium tuberculosis (Mtb) in response to pyrazinamide (PZA) is critical for developing novel anti-tubercular strategies. This guide provides a comparative overview of the metabolomes of PZA-susceptible and PZA-resistant Mtb strains, supported by experimental data and detailed methodologies.
Pyrazinamide, a cornerstone of first-line tuberculosis therapy, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene. The primary mechanism of PZA resistance involves mutations in pncA, which impair or abolish this conversion. Recent metabolomic studies have begun to unravel the downstream metabolic consequences of PZA action and resistance, pointing to a significant disruption of Coenzyme A (CoA) biosynthesis as a key mechanism of cell death.
Quantitative Metabolite Comparison
While comprehensive quantitative data directly comparing the entire metabolome of PZA-susceptible and resistant strains remains limited in publicly available literature, existing studies provide a clear picture of the metabolic pathways most significantly affected. The following table summarizes the key reported differences in metabolite levels, primarily focusing on the Coenzyme A biosynthesis pathway, which is a validated target of POA. In PZA-susceptible strains, the presence of POA leads to a depletion of CoA and its precursors downstream of the enzyme PanD. In contrast, PZA-resistant strains, particularly those with mutations in the panD gene, can evade this depletion.
| Metabolite Class/Metabolite | PZA-Susceptible Mtb (in presence of PZA) | PZA-Resistant Mtb (e.g., panD mutants in presence of PZA) | Rationale for Difference |
| Coenzyme A (CoA) Biosynthesis Intermediates | |||
| Aspartate | Likely accumulates | Levels less affected | Precursor to the PanD-catalyzed step. |
| β-Alanine | Depleted | Levels maintained | Product of the PanD-catalyzed step; its synthesis is inhibited by POA. |
| Pantothenate (Vitamin B5) | Depleted | Levels maintained | Downstream of β-alanine in the CoA biosynthesis pathway. |
| Coenzyme A (CoA) | Significantly depleted | Levels maintained | The final product of the pathway; its depletion is a key bactericidal effect of PZA. |
| Other potential metabolic shifts | |||
| Fatty Acid Metabolism Intermediates | Altered | Less affected | CoA is an essential cofactor in fatty acid metabolism. |
| Central Carbon Metabolism Intermediates | Altered | Less affected | CoA plays a crucial role in the TCA cycle and other central metabolic pathways. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of PZA resistance metabolomics.
Mtb Culture and Metabolite Extraction for Mass Spectrometry
This protocol is adapted from methodologies used for metabolomic analysis of M. tuberculosis.
-
Bacterial Strains and Culture Conditions: PZA-susceptible (e.g., H37Rv) and PZA-resistant strains (spontaneously generated or clinical isolates with characterized pncA or panD mutations) are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC). Cultures are incubated at 37°C.
-
PZA Exposure: For comparative analysis, mid-log phase cultures (OD600 ≈ 0.5) are exposed to PZA at a concentration of 100 µg/mL (a concentration at which susceptible strains are inhibited but resistant strains are not) for a defined period (e.g., 24-48 hours). A control group without PZA is included for both strains.
-
Metabolite Extraction:
-
Bacterial cultures are rapidly harvested by centrifugation at 4°C.
-
The cell pellet is washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted by adding a pre-chilled (-20°C) solution of 60% ethanol.
-
The cell suspension is subjected to mechanical lysis, for instance, by bead beating with 0.1 mm zirconia/silica beads, to ensure complete cell disruption.
-
The lysate is centrifuged at high speed to pellet cell debris.
-
The supernatant containing the metabolites is collected and stored at -80°C until analysis.
-
LC-MS/MS for Metabolomic Profiling
-
Chromatographic Separation: Metabolite extracts are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A reversed-phase C18 column is typically used for separation. The mobile phases often consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is employed to separate a wide range of metabolites.
-
Mass Spectrometry Analysis: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, is used for detection. Data is acquired in both positive and negative ionization modes to cover a broad spectrum of metabolites.
-
Data Analysis: The raw data is processed using specialized software for peak picking, alignment, and normalization. Metabolite identification is performed by comparing the accurate mass and MS/MS fragmentation patterns with metabolite databases such as KEGG and METLIN. Statistical analysis, including t-tests and fold-change analysis, is used to identify significantly altered metabolites between PZA-susceptible and resistant strains.
Visualizing the Metabolic Impact of Pyrazinamide Resistance
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Pyrazinamide action and resistance.
A Comparative Guide to the Structural Activity Relationship (SAR) of Pyrazinamide Derivatives in Anti-Tubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Pyrazinamide (PZA) is a cornerstone of first-line combination therapy for tuberculosis (TB), prized for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in acidic environments.[1][2] PZA is a prodrug, meaning it requires conversion within the mycobacterial cell to its active form, pyrazinoic acid (POA).[3][4] This conversion is catalyzed by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[4] The emergence of PZA-resistant Mtb strains, often linked to mutations in the pncA gene, necessitates the development of new analogues that can overcome these resistance mechanisms.[3][4]
This guide provides a comparative analysis of the structural activity relationships (SAR) of various PZA derivatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation anti-tubercular agents.
Core Scaffold and Key SAR Insights
The fundamental structure of pyrazinamide consists of a pyrazine ring linked to a carboxamide group. SAR studies have revealed that both components are critical for its antimycobacterial activity.[5] The pyrazine ring itself is essential, and its replacement with other isosteres like pyridazine or pyrimidine has been shown to eliminate activity.[4] Similarly, the carboxylic acid group of the active form, POA, is vital for target binding.[4]
Modifications to the PZA scaffold have been explored extensively to enhance potency, broaden the activity spectrum, and bypass resistance mechanisms. The primary sites for modification are the amide nitrogen and the pyrazine ring.
Caption: General chemical scaffold of Pyrazinamide highlighting key sites for derivative synthesis.
Comparative Biological Activity of Pyrazinamide Derivatives
The following tables summarize the in vitro anti-tubercular activity of various PZA derivatives against the Mtb H37Rv strain, the standard laboratory strain for such studies. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible bacterial growth.
Table 1: N-Substituted Pyrazine-2-Carboxamide Derivatives
| Compound ID | Substituent on Amide Nitrogen | MIC (µg/mL) | Reference |
| Pyrazinamide (PZA) | -H | >100 | [6] |
| 2b' | -(CH₂)₂-N-Piperidine | 6.25 | [6] |
| 2d' | -(CH₂)₂-N-Pyrrolidine | 6.25 | [6] |
| 2e' | -(CH₂)₂-N-Morpholine | 6.25 | [6] |
| 52a | -2-ethylhexyl | <6.25 | [7] |
| 52b | -4-fluorobenzyl | <6.25 | [7] |
| 30a | Benzyl with p-electron-withdrawing group | <6.25 | [6] |
| 5d | -4-chlorobenzyl | <6.25 | [1] |
| 1f | -2-morpholinoethyl | 8.0 | [8] |
SAR Analysis: Substitution on the amide nitrogen has been a fruitful strategy. Introducing bulky and lipophilic groups, such as substituted benzyl or long alkyl chains, often leads to a significant increase in potency compared to the parent PZA.[1][6] For instance, N-(4-chlorobenzyl)pyrazine-2-carboxamide (5d) and N-(4-fluorobenzyl)pyrazine-2-carboxamide (52b) both showed potent activity with MIC values below 6.25 µg/mL.[1][7] This suggests that these modifications may enhance cell wall penetration or interaction with the molecular target.
Table 2: Pyrazine Ring-Substituted Derivatives
| Compound ID | Substitution on Pyrazine Ring | MIC (µg/mL) | Reference |
| Pyrazinamide (PZA) | Unsubstituted | >100 | [6] |
| 7i | 5-tert-Butyl-6-chloro (on N-phenyl) | <2 | [9] |
| 7l | 5-tert-Butyl-6-chloro (on N-phenyl) | <2 | [9] |
| 5g | 6-Chloro (on N-benzyl) | <6.25 | [1] |
SAR Analysis: Modifications to the pyrazine ring can also enhance anti-tubercular activity. The introduction of a chlorine atom at the 6-position of the pyrazine ring, as seen in compound 5g, increased potency.[1] Combining substitutions on both the pyrazine ring and the amide nitrogen, such as in the 5-tert-Butyl-6-chloro-N-phenyl pyrazine-2-carboxamide series, has yielded compounds with even greater activity (MIC <2 µg/mL).[9]
Caption: Key SAR trends for Pyrazinamide derivatives showing activity-enhancing modifications.
Experimental Protocols
The evaluation of PZA derivatives relies on standardized in vitro assays to determine their efficacy against Mycobacterium tuberculosis.
Synthesis of Pyrazinamide Derivatives
A common synthetic route involves the reaction of pyrazine-2-carboxylic acid with various amines.
-
Acyl Chloride Formation: Pyrazine-2-carboxylic acid is often first converted to its more reactive acyl chloride derivative, typically using thionyl chloride.[3][6]
-
Amidation: The resulting pyrazine-2-carbonyl chloride is then reacted with a selected aliphatic or aromatic amine to yield the final N-substituted pyrazine-2-carboxamide derivative.[3][6]
-
Alternative Methods: The Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride, is an alternative method that avoids the use of thionyl chloride, a substance regulated under the Chemical Weapons Convention.[1][6]
In Vitro Anti-Tubercular Susceptibility Testing
The Resazurin Microtiter Assay (REMA) or Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against Mtb.[6]
-
Preparation: A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO).
-
Inoculation: 96-well microplates are prepared with a suitable broth medium (e.g., Middlebrook 7H9). The test compounds are serially diluted in the wells. A standardized inoculum of M. tuberculosis H37Rv is then added to each well.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 5-7 days. PZA and its derivatives often require a slightly acidic medium (pH 5.5-6.0) to show activity, mimicking the in vivo environment.[2][9][10]
-
Detection: After incubation, a resazurin solution (a blue-colored redox indicator) is added to each well. The plates are incubated for another 24-48 hours.
-
Reading Results: In wells where bacteria are metabolically active (i.e., growing), the blue resazurin is reduced to the pink-colored resorufin. The MIC is determined as the lowest drug concentration in a well that remains blue, indicating inhibition of bacterial growth.
Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA) for anti-TB testing.
Conclusion and Future Directions
The structural activity relationship studies of pyrazinamide derivatives have consistently shown that strategic modifications to the core scaffold can lead to compounds with significantly improved potency against Mycobacterium tuberculosis. The most successful strategies to date involve N-substitution on the amide group with lipophilic and aromatic moieties, as well as halogenation of the pyrazine ring. These modifications likely enhance the drug's ability to penetrate the complex mycobacterial cell wall and may offer alternative mechanisms of action that are independent of the PZase enzyme, a critical feature for combating PZA-resistant TB.
Future research should focus on:
-
Dual-target inhibitors: Designing hybrid molecules that combine the PZA pharmacophore with other anti-TB agents to create single molecules with multiple mechanisms of action.
-
Overcoming Resistance: Systematically evaluating potent derivatives against a panel of PZA-resistant clinical isolates to confirm their efficacy.
-
Optimizing Pharmacokinetics: Fine-tuning the lead compounds to improve their solubility, metabolic stability, and overall drug-like properties for potential in vivo applications.
By leveraging these SAR insights, the scientific community can continue to advance the design of novel, more effective treatments to combat the global threat of tuberculosis.
References
- 1. japsonline.com [japsonline.com]
- 2. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docsity.com [docsity.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazinamide susceptibility testing in Mycobacterium tuberculosis using the fast resazurin microtiter assay plate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Orazamide: In Vivo Efficacy vs. In Vitro Activity
Extensive searches for a compound named "Orazamide" have yielded no matching results in the available scientific literature. It is highly probable that "this compound" is a mistaken spelling for "Pyrazinamide," a well-established antibiotic crucial in the treatment of tuberculosis.
Given the absence of data for "this compound," this guide will proceed by presenting a comprehensive comparison of the in vivo efficacy and in vitro activity of Pyrazinamide , a plausible alternative based on the phonetic similarity of the names. This analysis is intended to provide valuable insights for researchers, scientists, and drug development professionals.
In Vitro Activity of Pyrazinamide
The in vitro activity of Pyrazinamide against Mycobacterium tuberculosis is notably dependent on acidic conditions.
| Parameter | Value | Conditions | Reference |
| Minimal Inhibitory Concentration (MIC) | 20 µg/mL | pH 5.5 | [1] |
| Activity at Neutral pH | No significant activity | pH ~7.0 | [2] |
Experimental Protocol: In Vitro Susceptibility Testing
In vitro susceptibility of M. tuberculosis to Pyrazinamide is typically determined using the BACTEC MGIT 960 system or agar proportion method at a specifically acidic pH.
-
Culture Preparation: M. tuberculosis isolates are cultured in Middlebrook 7H9 broth.
-
Inoculum Preparation: A standardized inoculum of the bacterial suspension is prepared.
-
Drug Concentration: Serial dilutions of Pyrazinamide are prepared in 7H12 medium at pH 5.5.
-
Incubation: The bacterial inoculum is added to the drug-containing and drug-free control tubes.
-
Reading Results: The MIC is determined as the lowest concentration of Pyrazinamide that inhibits visible bacterial growth after a defined incubation period.
In Vivo Efficacy of Pyrazinamide
In stark contrast to its conditional in vitro activity, Pyrazinamide demonstrates potent bactericidal efficacy in vivo, particularly against semi-dormant bacilli residing within the acidic environment of macrophages and caseous granulomas.
| Animal Model | Dosage | Efficacy Outcome | Reference |
| Murine Model | 150 mg/kg | Significant reduction in bacterial load in lungs and spleen | [3] |
| Guinea Pig Model | 50 mg/kg | Reduction in gross pathology of spleen, omentum, and lymph nodes | [4] |
Experimental Protocol: Murine Model of Tuberculosis
-
Infection: BALB/c mice are infected via aerosol exposure with a standardized dose of M. tuberculosis H37Rv.
-
Treatment: Treatment with Pyrazinamide (e.g., 150 mg/kg) is initiated at a specified time point post-infection and administered daily or several times per week via oral gavage.
-
Evaluation: At designated time points, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of organ homogenates onto nutrient agar.
-
Comparison: The reduction in CFU in treated mice is compared to that in untreated control mice to determine the in vivo efficacy.
Mechanism of Action and Discrepancy Between In Vitro and In Vivo Activity
The discrepancy between the in vitro and in vivo efficacy of Pyrazinamide is explained by its unique mechanism of action.
Caption: Mechanism of Pyrazinamide activation within the acidic environment of a macrophage.
Pyrazinamide is a prodrug that diffuses into M. tuberculosis. Inside the bacillus, the enzyme pyrazinamidase (PncA) converts it to its active form, pyrazinoic acid (POA)[5][6]. In the acidic environment within macrophages, POA is protonated to form HPOA. This protonated form is less able to exit the cell, leading to its accumulation and subsequent disruption of the bacterial cell membrane potential and energy production[2][7]. This explains why Pyrazinamide is highly effective in vivo within the acidic phagolysosomes of macrophages, while its activity is limited in the neutral pH of standard laboratory culture media.
Experimental Workflow Comparison
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Rifampin, isoniazid, and pyrazinamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pyrazinamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Pyrazinamide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Biomarkers for Predicting Pyrazinamide Treatment Response in Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers used to predict the treatment response to Pyrazinamide (PZA), a critical first-line antituberculosis drug. The document assumes the user query for "Orazamide" was a likely misspelling of "Pyrazinamide," given the absence of the former in scientific literature and the contextual relevance of the latter. We will delve into biomarkers for both efficacy and toxicity, compare PZA-containing regimens with alternatives, and provide detailed experimental protocols and data to support these comparisons.
Biomarkers for Predicting Pyrazinamide Efficacy and Resistance
The primary challenge in PZA therapy is the emergence of resistance, which can lead to treatment failure. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the Mycobacterium tuberculosis enzyme pyrazinamidase, encoded by the pncA gene.[1][2] Therefore, the most reliable biomarkers for PZA efficacy are those that can accurately detect resistance, primarily by assessing the integrity of this activation pathway.
Data Summary: Efficacy/Resistance Biomarkers
| Biomarker Category | Specific Biomarker | Method of Detection | Performance Metrics | Key Advantages & Limitations |
| Pathogen Genetics | pncA Gene Mutations | Sanger Sequencing / Next-Generation Sequencing (NGS) | Gold standard for resistance verification.[3] | Advantage: High specificity. Directly identifies the most common resistance mechanism. Limitation: Some mutations have unknown clinical significance.[1] |
| pncA Gene Mutations | Line Probe Assay (LPA) | Overall agreement with composite reference: 97.6%.[4] Sensitivity & Specificity (on clinical samples vs. sequencing): 100% & 100%.[4] | Advantage: Faster and less complex than sequencing. Limitation: Can miss novel mutations and may fail on some clinical samples.[4] | |
| pncA Missense Mutations | Machine Learning Models (Structure-based) | Sensitivity: 80.2%, Specificity: 76.9% (Gradient-boosted decision tree model).[2][5][6] | Advantage: Can predict resistance for novel mutations. Limitation: Performance depends on the quality and size of the training dataset. | |
| Pathogen Metabolites | Pyrazinoic Acid (POA) | Indirect Competitive ELISA (icELISA) | Successfully distinguishes between susceptible (POA produced) and resistant (POA absent) strains in culture.[1] | Advantage: A functional measure of PZA activation. Limitation: Requires bacterial culture; less rapid than direct molecular tests.[1] |
| Pharmacokinetics/ Pharmacodynamics (PK/PD) | AUC0–24h/MIC Ratio | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) & MIC Testing | Proposed efficacy thresholds: >11.3 or >8.42.[7] Higher ratios correlate with sputum culture conversion.[7] | Advantage: Provides a personalized measure of drug exposure relative to isolate susceptibility. Limitation: Requires complex sample processing and analysis; MIC testing can be slow. |
Signaling and Resistance Pathway
The diagram below illustrates the mechanism of action for Pyrazinamide and the primary pathway of resistance. PZA enters the mycobacterium and is converted to its active form, POA, which then exerts its antibacterial effects. A mutation in the pncA gene disrupts this activation, leading to drug resistance.
Experimental Protocols
This protocol outlines a standard workflow for identifying PZA resistance-conferring mutations.
-
Objective: To amplify and sequence the pncA gene from M. tuberculosis clinical isolates to detect mutations associated with PZA resistance.
-
Materials: M. tuberculosis culture or direct sputum sample, DNA extraction kit, PCR reagents (including HotStar Plus master mix), primers (e.g., pnc1: 5′-GGCGTCATGGACCCTATATC-3′ and pnc2: 5′-CAACAGTTCATCCCGGTTC-3′), thermocycler, sequencing reagents, capillary sequencing platform.[3]
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from the M. tuberculosis sample using a validated commercial or in-house method.
-
PCR Amplification: Amplify the entire pncA coding region and its promoter (~670 bp) using established primers.[3] A typical PCR protocol involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Amplicon Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Perform cycle sequencing using both forward and reverse primers. Purify the sequencing products.
-
Data Analysis: Analyze the sequencing data using an automated sequencer. Align the resulting sequence with the wild-type pncA sequence from a reference strain (e.g., H37Rv) to identify single nucleotide polymorphisms, insertions, or deletions. Compare identified mutations against a database of known resistance-associated mutations.
-
This protocol describes a functional assay to determine PZA susceptibility by measuring its conversion to POA.
-
Objective: To quantify the concentration of POA in M. tuberculosis culture medium as a proxy for PZAse enzyme activity.[1]
-
Materials: M. tuberculosis culture in liquid medium (e.g., 7H9-OADC-PANTA), PZA, hyperimmune polyclonal rabbit serum against POA, POA-protein conjugate for plate coating, secondary antibody (e.g., anti-rabbit IgG-HRP), substrate (e.g., TMB), microplate reader.[1]
-
Methodology:
-
Sample Preparation: Inoculate M. tuberculosis isolates into liquid medium containing a known concentration of PZA. Culture for a defined period (e.g., 7 days). Sterilize the culture supernatant (e.g., by heating at 90°C for 30 minutes).[1]
-
Plate Coating: Coat a 96-well microplate with a POA-protein conjugate and incubate overnight.
-
Competitive Reaction: Add a mixture of the culture supernatant (containing unknown POA) and a fixed concentration of anti-POA polyclonal antibody to the wells. Incubate to allow competition between free POA (from the sample) and plate-bound POA for antibody binding.
-
Detection: Wash the plate and add a secondary HRP-conjugated antibody. After incubation and washing, add the substrate. The color intensity will be inversely proportional to the amount of POA in the sample.
-
Quantification: Measure the absorbance and calculate the POA concentration based on a standard curve. Absence or very low levels of POA indicate a resistant strain.[1]
-
Biomarkers for Predicting Pyrazinamide-Induced Hepatotoxicity
PZA is the anti-TB drug most frequently associated with hepatotoxicity.[8][9] Identifying patients at risk is crucial for safe administration.
Data Summary: Hepatotoxicity Biomarkers
| Biomarker Category | Specific Biomarker | Method of Detection | Key Findings |
| Drug Metabolites | 5-hydroxy-pyrazinoic acid (5-OH-PA) | LC-MS/MS | Higher urinary ratios of 5-OH-PA to PZA are correlated with severe hepatotoxicity.[10] 5-OH-PA is more toxic to liver cells in vitro than PZA or POA.[10] |
| Metabolomics | Disturbance in specific metabolic pathways | 1H NMR-based metabolomics | PZA administration in rats disturbs purine metabolism, energy metabolism (citrate cycle), and glutathione metabolism, indicating oxidative stress.[8][11] |
| Clinical Chemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST) | Standard enzymatic assays | Significant elevation of serum ALT and AST is a primary indicator of PZA-induced liver damage.[8] |
Experimental Workflow: Metabolomics for Toxicity Prediction
The following diagram outlines a typical workflow for identifying biomarkers of drug-induced toxicity using a metabolomics approach.
References
- 1. Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of pyrazinamide resistance in Mycobacterium tuberculosis using structure-based machine-learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Sequencing for Routine Verification of Pyrazinamide Resistance in Mycobacterium tuberculosis: a Role for pncA but Not rpsA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a novel line probe assay to detect resistance to pyrazinamide, a key drug used for tuberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of pyrazinamide resistance in Mycobacterium tuberculosis using structure-based machine-learning approaches — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. Drug Exposure and Susceptibility of Pyrazinamide Correlate with Treatment Response in Pyrazinamide-Susceptible Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Orazamide (Pyrazinamide) Proper Disposal Procedures
Disclaimer: The information provided herein is for guidance purposes for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal. The following procedures are based on the safety data sheet for Pyrazinamide, which shares the same molecular formula (C5H5N3O) and is presumed to be Orazamide for the purposes of this guide.
I. Immediate Safety and Handling Information
This compound, also known as Pyrazinamide, is a white, solid, odorless powder.[1] While stable under normal conditions, it is crucial to handle it with appropriate personal protective equipment (PPE) to avoid exposure.[1]
Personal Protective Equipment (PPE) Requirements:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear chemical-resistant gloves (such as nitrile or neoprene) and body-covering clothing to prevent skin contact.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust is generated, use a NIOSH/MSHA-approved respirator.[2]
In Case of Accidental Release:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid creating dust clouds.[2]
-
For land spills, sweep up the solid material and place it into a designated, labeled container for proper disposal.[2]
-
Prevent the spilled product from entering drains.[3]
-
Thoroughly clean the contaminated surface.[3]
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound (Pyrazinamide).
| Property | Value | Source |
| Molecular Formula | C5H5N3O | [1] |
| Molecular Weight | 123.11 g/mol | [1][4] |
| Appearance | White solid powder | [1][4] |
| Odor | Odorless | [1] |
| Melting Point | 188 - 191 °C (370.4 - 375.8 °F) | [1] |
| Solubility | No information available | [1] |
| Stability | Stable under normal conditions | [1] |
III. This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
IV. Step-by-Step Disposal Procedures
The preferred method for the disposal of this compound is through a licensed professional waste disposal service. For small quantities, such as those generated in a research setting, the following steps should be taken. For larger quantities, consult your institution's EHS department.
Procedure for Small Quantities of Solid this compound Waste:
-
Preparation:
-
Designate a specific, well-ventilated area for waste accumulation.
-
Ensure all necessary PPE is available and in good condition.
-
-
Personal Protective Equipment (PPE):
-
Put on chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Containment:
-
Carefully transfer the solid this compound waste into a primary container that is compatible with the chemical. This should be a sealable, sturdy container.
-
Avoid any actions that could generate dust.
-
Seal the primary container tightly.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound" or "Pyrazinamide"), the approximate quantity, and the date of accumulation.
-
-
Storage:
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Disposal of Contaminated Materials:
-
Items such as gloves, weighing papers, and paper towels that are contaminated with this compound should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of along with the chemical waste.
V. Environmental and Toxicological Considerations
VI. Regulatory Compliance
Disposal of chemical waste is regulated by federal, state, and local laws. In the United States, the Environmental Protection Agency (EPA) provides regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations. Always consult with your institution's EHS department to ensure adherence to all applicable guidelines.
References
Essential Safety and Logistical Information for Handling Orazamide (Pyrazinamide)
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Orazamide, also known as Pyrazinamide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE includes:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[1] For tasks with a higher risk of contamination, such as compounding, administering, or disposing of the substance, wearing two pairs of gloves is advised.[2][3] The inner glove should be worn under the gown cuff, and the outer glove over the cuff to ensure no skin is exposed.[2][4] Gloves must be disposable and should never be reused.[5] Always wash hands before donning and after removing gloves.[2][4]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes and airborne particles.[1][4][6] Standard eyeglasses are not sufficient.[6]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.[1][7] An N95 or FFP2 respirator is recommended if a risk assessment indicates the potential for inhalation exposure.[5] Surgical masks offer little to no protection from chemical exposure and should not be used.[4]
-
Body Protection: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][6] Gowns should close in the back and be changed immediately after a spill or every two to three hours during continuous use.[6] Body-covering clothing should be worn to prevent skin contact.[1]
Operational Plans: Handling and Storage
Handling:
-
Handle this compound in a designated restricted area, such as a chemical fume hood, especially when rehydrating the compound.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Practice good industrial hygiene; wash hands thoroughly after handling.[7][8]
Storage:
-
Store in a cool, dry place with the container tightly closed.[1]
-
The recommended storage temperature is between 2–8 °C.[1]
-
Keep away from strong oxidizing agents and sources of ignition.[1][7]
Emergency Procedures
Immediate action is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[8] Seek medical advice if irritation persists.[1] Due to the risk of fatality upon skin contact, prompt action is crucial.[9] |
| Eye Contact | Rinse eyes immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical advice.[1][8][10] |
| Ingestion | Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[7][8][10] |
In case of a spill, wear appropriate PPE, sweep up the material while avoiding dust generation, and place it in a suitable container for disposal.[1]
Disposal Plan
Unused or expired this compound is considered pharmaceutical waste and must be disposed of properly to prevent environmental contamination and accidental exposure.
-
Do not dispose of this compound by flushing it down the toilet unless it is on the FDA's specific flush list, or by throwing it directly into the household trash without preparation.[11][12][13][14]
-
The preferred method of disposal is through a drug take-back program or a licensed biomedical waste disposal company.[12][13]
-
If a take-back program is not available, follow these steps for disposal in household trash:
-
Remove the this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[11][14]
-
Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.[11][14]
-
Dispose of the sealed container in the household trash.[11]
-
Scratch out all personal information from the original packaging before recycling or discarding it.[11][15]
-
Contaminated PPE and other disposal materials should be handled as hazardous waste and disposed of according to institutional and local regulations.[4][13]
Quantitative Data and Physical Properties
The following table summarizes the physical and chemical properties of this compound (Pyrazinamide).
| Property | Value |
| Molecular Formula | C5H5N3O |
| Molecular Weight | 123.11 g/mol |
| Appearance | White crystalline powder[7][8] |
| Odor | Odorless[1][7][8] |
| Melting Point | 188–192 °C (370.4–377.6 °F)[7][8] |
| Flash Point | >93.3°C (>200°F)[7] |
| pH | 7[8] |
| Stability | Stable under normal conditions[1][8] |
Experimental Protocols and Visualizations
While specific experimental protocols for this compound are not provided in the safety data sheets, a logical workflow for its safe handling is essential. The following diagram illustrates the procedural steps for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. trekds.com [trekds.com]
- 2. osha.gov [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. pppmag.com [pppmag.com]
- 5. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. www3.paho.org [www3.paho.org]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 13. medprodisposal.com [medprodisposal.com]
- 14. fda.gov [fda.gov]
- 15. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
